Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXCYREJOEVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both an ethyl ester and a reactive sulfonyl chloride, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly sulfonamide derivatives. The sulfonamide functional group is a cornerstone in drug discovery, present in a multitude of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs[1][2][3]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, designed to empower researchers in its effective and safe utilization.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 924859-48-3 | [4] |
| Molecular Formula | C₁₀H₁₁ClO₄S | [4] |
| Molecular Weight | 262.70 g/mol | [4] |
| Predicted XlogP | 2.2 | [5] |
| Predicted Hydrogen Bond Donors | 0 | [6] |
| Predicted Hydrogen Bond Acceptors | 4 | [6] |
| Predicted Rotatable Bond Count | 4 | [6] |
Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: A Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Step-by-Step Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is extremely corrosive and reacts violently with water[9]. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place freshly distilled Ethyl 2-methylbenzoate (1 equivalent).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.
-
Extraction: The solid precipitate, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, can be collected by vacuum filtration and washed with cold water. Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Predicted Spectroscopic Data
As experimental spectra for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate are not publicly available, the following are predicted key features based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the range of 7.5-8.5 ppm. - Quartet for the -OCH₂- group around 4.4 ppm. - Singlet for the Ar-CH₃ group around 2.5 ppm. - Triplet for the -CH₂CH₃ group around 1.4 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester around 165 ppm. - Aromatic carbons between 120-145 ppm. - Methylene carbon of the ethyl group (-OCH₂-) around 62 ppm. - Methyl carbon of the ethyl group (-CH₃) around 14 ppm. - Aromatic methyl carbon (Ar-CH₃) around 20 ppm. |
| IR (Infrared) | - Strong C=O stretch of the ester around 1720 cm⁻¹. - S=O stretches of the sulfonyl chloride around 1380 cm⁻¹ and 1180 cm⁻¹. - C-O stretch of the ester around 1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z 262 and 264 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
Core Reactivity and Applications in Synthesis
The primary utility of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate lies in the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides[1][11].
Synthesis of Sulfonamides: A General Protocol
The synthesis of sulfonamides from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a cornerstone application, providing access to a diverse library of compounds for drug discovery and other research endeavors.
Caption: General workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol for Sulfonamide Formation:
This protocol describes a general procedure for the reaction of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate with a primary or secondary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equivalent) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Safety and Handling
As a sulfonyl chloride, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate should be handled with care.
-
Corrosivity: It is expected to be corrosive and a lachrymator.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored and handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and suitable gloves, when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
-
Disposal: Dispose of any waste containing this compound in accordance with local regulations for hazardous chemical waste.
Conclusion
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a valuable and reactive building block for organic synthesis, particularly for the construction of sulfonamide-containing molecules. Its bifunctional nature allows for diverse chemical transformations, making it a key intermediate for creating libraries of compounds for screening in drug discovery programs. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted from well-established chemical principles. This guide provides a solid foundation for researchers to confidently and safely incorporate Ethyl 5-(chlorosulfonyl)-2-methylbenzoate into their synthetic strategies.
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An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the design and synthesis of novel pharmaceutical agents and other functional molecules. Its structure incorporates both a reactive sulfonyl chloride and an ethyl ester group, offering orthogonal handles for a variety of chemical transformations. This guide provides a comprehensive analysis of its molecular structure, outlines a plausible synthetic pathway, and delves into the characteristic reactions of its key functional groups, providing a framework for its strategic application in research and development.
Molecular Structure and Functional Group Analysis
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS No. 924859-48-3) possesses the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.7 g/mol .[1] The molecule's architecture is centered around a substituted benzene ring, featuring three key functional groups that dictate its chemical behavior.
-
Ethyl Ester Group (-COOCH₂CH₃): This group, located at position 1 of the benzoate ring, is a derivative of a carboxylic acid. While less reactive than acid chlorides, it can undergo nucleophilic acyl substitution reactions such as hydrolysis and amidation.[2]
-
Methyl Group (-CH₃): Positioned at the 2-position, this alkyl substituent exerts a weak electron-donating effect on the aromatic ring through induction and hyperconjugation.
-
Chlorosulfonyl Group (-SO₂Cl): This highly electrophilic functional group at the 5-position is a cornerstone of its synthetic utility. The sulfur atom is susceptible to nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.[3][4]
The spatial arrangement of these groups on the benzene ring influences the molecule's overall reactivity and potential for intramolecular interactions.
Table 1: Physicochemical Properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
| Property | Value |
| CAS Number | 924859-48-3 |
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Molecular Weight | 262.7 g/mol [1] |
Diagram 1: Chemical Structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Caption: 2D structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis protocol for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is not extensively documented. However, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds, primarily through the electrophilic aromatic substitution of a suitable precursor. A likely starting material is ethyl 2-methylbenzoate.
The key transformation is the introduction of the chlorosulfonyl group onto the aromatic ring, a process known as chlorosulfonation. This is typically achieved using chlorosulfonic acid (ClSO₃H).
Diagram 2: Proposed Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Caption: Key reactions involving the sulfonyl chloride moiety.
Reactions of the Ethyl Ester Group
The ethyl ester group is less reactive than the sulfonyl chloride but can be transformed under specific conditions. [2][5]
-
Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH) followed by acidification hydrolyzes the ester to the corresponding carboxylic acid. [5]This reaction is typically performed at elevated temperatures.
-
Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol can replace the ethyl group with another alkyl or aryl group.
-
Amidation: Esters can react with amines to form amides, although this reaction is generally slower and requires more forcing conditions than the reaction of amines with the sulfonyl chloride group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.
The differential reactivity allows for a synthetic strategy where the more reactive sulfonyl chloride is reacted first, followed by a transformation of the ester group, or vice versa, depending on the desired final product.
Applications in Drug Development and Research
While specific examples of the direct use of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in marketed drugs are not readily found in publicly available literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its role as a key intermediate.
For instance, the synthesis of sildenafil (Viagra) involves a key intermediate, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, which is prepared from a related starting material via chlorosulfonation and subsequent reaction with N-methylpiperazine. [6]This highlights the industrial relevance of the synthetic transformations described in this guide.
Derivatives of similar sulfonylated benzoic acids are also explored for their potential as herbicides and in other agrochemical applications.
Conclusion
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a valuable bifunctional building block for organic synthesis. Its strategic importance is rooted in the presence of two key functional groups with distinct and predictable reactivities. The highly electrophilic sulfonyl chloride allows for the facile introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in medicinal chemistry. The ethyl ester provides an additional site for modification, enabling the construction of complex molecular architectures. A thorough understanding of the structure and reactivity of this compound, as outlined in this guide, empowers researchers and drug development professionals to leverage its synthetic potential in the creation of novel and impactful molecules.
References
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Spectroscopic Characterization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: A Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering insights into experimental design and data interpretation.
Introduction to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS No. 924859-48-3) is an aromatic compound with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.7 g/mol .[1] Its structure, featuring a substituted benzene ring with an ethyl ester, a methyl group, and a chlorosulfonyl group, makes it a versatile building block in the synthesis of various pharmaceutical agents. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a valuable intermediate in drug discovery and development. Accurate spectroscopic analysis is paramount to confirm the identity and purity of this compound.
Below is a diagram illustrating the molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Figure 1: Molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Spectroscopic Analysis Workflow
A systematic approach combining multiple spectroscopic techniques is essential for the unambiguous identification of organic compounds.[2][3][4] The general workflow for the analysis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is outlined below.
Figure 2: General workflow for spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their relative positions in a molecule.[5][6]
Predicted ¹H NMR Data
The ¹H NMR spectrum of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is predicted to show signals corresponding to the aromatic protons, the methyl group on the ring, and the ethyl group of the ester. Aromatic protons typically appear in the range of 6.5-8.5 ppm.[7][8] The electron-withdrawing nature of the chlorosulfonyl and ethyl ester groups will cause the aromatic protons to be deshielded and shift downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Ar-H |
| ~ 7.8 - 8.0 | dd | 1H | Ar-H |
| ~ 7.4 - 7.6 | d | 1H | Ar-H |
| ~ 4.4 | q | 2H | -OCH₂CH₃ |
| ~ 2.6 | s | 3H | Ar-CH₃ |
| ~ 1.4 | t | 3H | -OCH₂CH₃ |
Table 1: Predicted ¹H NMR data for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Interpretation of ¹H NMR Spectrum
-
Aromatic Protons (δ 7.4-8.2): The three protons on the benzene ring are in different chemical environments and will appear as distinct signals. The splitting patterns (doublet and doublet of doublets) arise from coupling with neighboring protons.[9]
-
Ethyl Ester Protons (δ 4.4 and 1.4): The methylene (-CH₂-) protons are adjacent to an oxygen atom, causing them to be deshielded and appear around 4.4 ppm as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear further upfield around 1.4 ppm as a triplet due to coupling with the two methylene protons.
-
Methyl Protons (δ 2.6): The methyl group attached directly to the aromatic ring is expected to appear as a singlet around 2.6 ppm.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.[5][10]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in Ethyl 5-(chlorosulfonyl)-2-methylbenzoate. Aromatic carbons typically resonate in the 120-150 ppm region.[8] The carbonyl carbon of the ester will appear significantly downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Ester) |
| ~ 140 - 145 | Ar-C (quaternary) |
| ~ 130 - 135 | Ar-C (quaternary) |
| ~ 125 - 130 | Ar-CH |
| ~ 62 | -OCH₂CH₃ |
| ~ 22 | Ar-CH₃ |
| ~ 14 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR data for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~165): The ester carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
-
Aromatic Carbons (δ ~125-145): The six aromatic carbons will give rise to several signals in the aromatic region. The quaternary carbons (those with substituents) will have different chemical shifts from the carbons bonded to hydrogen.
-
Ethyl and Methyl Carbons (δ 14, 22, 62): The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][11]
Predicted IR Absorption Bands
The IR spectrum of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate will exhibit characteristic absorption bands for the ester, sulfonyl chloride, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O stretch (Ester) |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
| 1380, 1175 | Strong | S=O stretch (Sulfonyl chloride) |
| 1250 - 1000 | Strong | C-O stretch (Ester) |
| ~ 750 | Strong | C-Cl stretch |
Table 3: Predicted characteristic IR absorption bands.
Interpretation of IR Spectrum
-
C=O Stretch (~1720 cm⁻¹): A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[12]
-
S=O Stretches (1380 and 1175 cm⁻¹): Two strong bands are expected for the asymmetric and symmetric stretching vibrations of the sulfonyl chloride group.[13][14]
-
Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while peaks in the 1600-1475 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.[7]
-
C-O Stretch (1250-1000 cm⁻¹): A strong absorption in this region is characteristic of the C-O single bond in the ester group.[12]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.
-
Data Analysis: The spectrum is typically plotted as transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.[2][5]
Predicted Mass Spectrum Data
In an electron ionization (EI) mass spectrum, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak.
| m/z | Possible Fragment |
| 262/264 | [M]⁺ (Molecular ion) |
| 227 | [M - Cl]⁺ |
| 199 | [M - SO₂Cl]⁺ |
| 163 | [M - C₂H₅O - CO]⁺ |
| 135 | [C₈H₇O]⁺ |
| 99/101 | [SO₂Cl]⁺ |
Table 4: Predicted key fragments in the mass spectrum.
Interpretation of Mass Spectrum
-
Molecular Ion Peak (m/z 262/264): The peak at m/z 262 corresponds to the molecular weight of the compound with the ³⁵Cl isotope, and the peak at m/z 264 corresponds to the ³⁷Cl isotope.
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways include the loss of the chlorine atom, the entire chlorosulfonyl group, and cleavage of the ester group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important pharmaceutical intermediate.
References
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). IOPscience.
- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Organic Chemistry/Spectroscopy. (n.d.). Wikibooks.
- Spectral Analysis of Organic Compounds. (n.d.). ChemTalk.
- Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
- Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs.
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
- FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone. (n.d.). Benchchem.
- Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.
- ethyl 5-(chlorosulfonyl)-2-methylbenzoate. (n.d.). Enamine.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 3. fiveable.me [fiveable.me]
- 4. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. acdlabs.com [acdlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Quality Assurance and Application of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 924859-48-3) is a critical electrophilic building block employed in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals (e.g., sulfonylurea herbicides). Its utility stems from the orthogonal reactivity of the chlorosulfonyl group (
However, the high reactivity of the sulfonyl chloride motif presents significant challenges in quality control.[1] It is acutely moisture-sensitive, rapidly hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. This degradation not only lowers yield but can catalyze further decomposition of the ester functionality.
This guide establishes a "Gold Standard" specification framework, detailing the synthesis of the compound, its impurity profile, and—most critically—a self-validating analytical protocol using pre-column derivatization to ensure accurate purity assessment.
Chemical Profile and Reactivity[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Ethyl 5-(chlorosulfonyl)-2-methylbenzoate |
| CAS Number | 924859-48-3 |
| Molecular Formula | |
| Molecular Weight | 262.71 g/mol |
| Appearance | White to off-white low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, THF; reacts with water/alcohols |
| Reactivity Class | Electrophile; Moisture Sensitive; Corrosive |
Reactivity Insight: The
Synthesis and Impurity Profiling[6]
Understanding the synthesis is prerequisite to defining the impurity profile. The industrial route typically involves the chlorosulfonylation of Ethyl 2-methylbenzoate using excess chlorosulfonic acid (
Reaction Pathways and By-products
The following diagram illustrates the primary synthesis route and the genesis of critical impurities (hydrolysis products and sulfone dimers).
Figure 1: Synthesis and degradation pathways. Impurity A is the most common quality failure mode due to moisture ingress.
Specification Framework (The "Gold Standard")
A rigid specification sheet is required to prevent downstream failure in drug development campaigns.
| Test Parameter | Acceptance Criteria | Method | Rationale |
| Appearance | White to pale yellow semi-solid/oil | Visual | Darkening indicates oxidation or advanced hydrolysis. |
| Identification | Conforms to Structure | 1H-NMR / IR | Confirm ester ethyl group and aromatic substitution pattern. |
| Assay (Purity) | HPLC (Derivatized) | Direct HPLC is inaccurate due to on-column hydrolysis. | |
| Impurity A (Sulfonic Acid) | HPLC (Derivatized) | Tracks moisture damage. | |
| Impurity B (Sulfone) | HPLC (Derivatized) | Tracks process control (over-reaction). | |
| Residual Solvents | Conforms to ICH Q3C | GC-HS | Removal of reaction solvents (e.g., DCM, CHCl3). |
Analytical Methodologies
Why Direct HPLC Fails
Injecting a sulfonyl chloride directly into a reverse-phase HPLC system (typically Water/Acetonitrile) causes:
-
On-column Hydrolysis: The compound reacts with the aqueous mobile phase during the run, leading to peak broadening and retention time shifts.
-
Corrosion: The release of HCl damages stainless steel pump heads and capillaries.
-
Quantification Error: The detector sees a mix of starting material and hydrolyzed product, making integration unreliable.
Protocol: Morpholine Derivatization (The Solution)
This protocol converts the unstable sulfonyl chloride into a stable sulfonamide before injection.
Reagents:
-
Derivatizing Agent: Morpholine (excess).
-
Solvent: Dry Dichloromethane (DCM) or Acetonitrile (ACN).
-
Quench: Dilute acid (to neutralize excess morpholine).
Step-by-Step Workflow:
-
Preparation: Weigh approx. 25 mg of the sample into a 20 mL vial.
-
Dissolution: Add 5 mL of dry ACN.
-
Derivatization: Add 100 µL of Morpholine (approx. 5-10 eq).
-
Reaction Time: Vortex and let stand for 10 minutes at room temperature.
-
Quench/Dilution: Dilute to volume with Mobile Phase A (Water/Buffer). The excess morpholine is neutralized, and the sulfonamide remains in solution.
-
Filtration: Filter through a 0.45 µm PTFE filter to remove the hydrochloride salts.
-
Injection: Inject into HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring absorption).
Analytical Decision Tree
Figure 2: Quality Control Workflow ensuring instrument safety and data integrity.
Handling and Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to potential HCl generation.
-
Handling: Open only in a fume hood. Use dry syringes for transfer.
-
Emergency: In case of spill, neutralize with weak base (Sodium Bicarbonate) before disposal. Do not add water directly to the bulk material as it may generate heat and HCl gas violently.
References
-
National Institutes of Health (PubChem). (2025). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (Analog Structure Data). Retrieved October 26, 2025, from [Link]
-
ResearchGate. (2018). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Retrieved October 26, 2025, from [Link]
- Google Patents. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (CN112979506A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Reactivity of the chlorosulfonyl group in Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Title: Technical Guide: Reactivity & Chemoselective Functionalization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3) is a high-value bifunctional pharmacophore scaffold. Its utility lies in the orthogonal reactivity between its two electrophilic centers: the highly reactive chlorosulfonyl group (
This guide provides a technical roadmap for researchers utilizing this building block. It focuses on exploiting the kinetic differentiation between the sulfonyl and carbonyl centers to achieve chemoselective derivatization, primarily targeting the synthesis of sulfonamides while preserving the ester for subsequent transformations.
Structural Analysis & Electronic Environment
To predict reactivity, one must analyze the electronic and steric landscape of the molecule.
-
The Electrophilic Gradient: The sulfur atom in the
group is significantly more electrophilic than the carbonyl carbon of the ester. The chlorine atom is a superior leaving group ( of conjugate acid ) compared to the ethoxide group ( ). -
The "Ortho-Effect" (Steric Shielding): The methyl group at position 2 plays a critical role. It is ortho to the ethyl ester at position 1. This steric bulk hinders nucleophilic attack at the carbonyl carbon, effectively "protecting" the ester during the functionalization of the sulfonyl chloride. Conversely, the chlorosulfonyl group at position 5 is relatively exposed (para to the methyl, meta to the ester), allowing for rapid kinetics.
Reactivity Hierarchy:
-
Fast: Nucleophilic attack at
(Sulfonyl chloride) Sulfonamide formation. -
Slow: Nucleophilic attack at
(Ester) Amide/Acid formation.
Mechanistic Pathways
The functionalization of the chlorosulfonyl group proceeds via a nucleophilic substitution at sulfur (
Mechanism Description:
-
Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the sulfur center.[1]
-
Transition State: A trigonal bipyramidal transition state forms where the incoming nucleophile and the leaving chloride are apical.
-
Elimination: Chloride (
) is expelled, and the proton is scavenged by the base (e.g., Triethylamine or Pyridine).[1]
Visualization: Reaction Landscape
Figure 1: The competitive reaction landscape. The path to the sulfonamide is kinetically favored under anhydrous, basic conditions.
Experimental Protocol: Chemoselective Sulfonylation
This protocol is designed to maximize yield of the sulfonamide while preventing hydrolysis of the sulfonyl chloride and aminolysis of the ester.
Prerequisites:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can be used as both solvent and base but requires acidic workup.
-
Temperature:
is critical during addition to suppress exotherms and side reactions.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.[1] -
Dissolve 1.0 equivalent of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in anhydrous DCM (
concentration).
-
-
Thermal Control:
-
Cool the solution to
using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
-
Base Addition:
-
Add 1.2 equivalents of TEA (or DIPEA). Note: No reaction occurs yet, but the base is ready to scavenge HCl.
-
-
Nucleophile Addition (The Critical Step):
-
Dissolve 1.05 equivalents of the amine in a minimal amount of DCM.
-
Add the amine solution dropwise over 15–20 minutes.
-
Rationale: Slow addition prevents localized heating and ensures the sulfonyl chloride remains in excess relative to the local amine concentration until mixing is complete.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor via TLC or LCMS.
-
Endpoint: Disappearance of the starting sulfonyl chloride (usually < 2 hours).
-
-
Quench & Workup:
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of sulfonamides from the chlorosulfonyl scaffold.
Data Summary & Troubleshooting
Chemoselectivity Profile
| Functional Group | Reactivity at | Reactivity at Reflux | Notes |
| -SO2Cl (C5) | High | Very High | Reacts instantly with amines. Moisture sensitive.[3] |
| -COOEt (C1) | Negligible | Low/Moderate | Protected by 2-Me steric hindrance. Requires strong heating or catalysis to react. |
Common Issues & Solutions
-
Hydrolysis (Formation of Sulfonic Acid):
-
Bis-acylation (Reaction at Ester):
References
-
BenchChem. (2025).[6] The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis. Retrieved from 6
-
Royal Society of Chemistry. (2025). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B. Retrieved from 7
-
Arctom Scientific. (2025).[8] Product Specification: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3).[8] Retrieved from 8
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Retrieved from 9
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. arctomsci.com [arctomsci.com]
- 9. mdpi.com [mdpi.com]
Potential applications of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in organic synthesis
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 120258-54-4) is a bifunctional aromatic building block characterized by a sulfonyl chloride moiety at the C5 position and an ethyl ester at C1, anchored by a methyl group at C2. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Carbonic Anhydrase (CA) inhibitors , loop diuretics , and anticancer agents .
This guide details the compound's chemical profile, validated synthetic protocols, and its strategic application in developing bioactive sulfonamide libraries.
Part 1: Chemical Profile & Reactivity
Structural Analysis
The molecule features two distinct electrophilic centers and one potential nucleophilic site (post-modification):
-
Sulfonyl Chloride (C5): Highly reactive toward nucleophiles (amines, alcohols, thiols). It is the primary handle for diversification.
-
Ethyl Ester (C1): Moderately reactive. Serves as a prodrug motif or a precursor for carboxylic acids (via hydrolysis) and amides (via aminolysis).
-
Benzylic Methyl (C2): Sterically encumbers the ester but provides a site for radical halogenation, enabling the formation of fused heterocycles (e.g., isoindolinones).
Physical Properties
| Property | Specification |
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Molecular Weight | 262.71 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid) |
Part 2: Synthesis of the Scaffold
The most efficient route to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is the electrophilic aromatic substitution (chlorosulfonylation) of ethyl 2-methylbenzoate (ethyl o-toluate).
Validated Protocol: Chlorosulfonylation
Reaction Principle: The 2-methyl group directs the incoming electrophile to the para position (C5 relative to the ester, C4 relative to the methyl), while the ester is meta-directing, reinforcing the C5 substitution.
Reagents:
-
Ethyl 2-methylbenzoate (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0–6.0 equiv) -
Thionyl chloride (
) (1.5 equiv, optional, to drive conversion)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gas.
-
Addition: Charge the flask with Chlorosulfonic acid (excess). Cool to 0°C.[1]
-
Reaction: Add Ethyl 2-methylbenzoate dropwise over 30 minutes, maintaining temperature <10°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours. Note: Monitor via TLC/LCMS for disappearance of starting material.
-
Quenching: Cool the reaction mixture to room temperature. Caution: Pour the mixture slowly onto crushed ice with vigorous stirring. The product will precipitate or form an oil.
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash the organic layer with cold water and brine. Dry over anhydrous
and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc if solid, or use directly if purity >95%.
Part 3: Core Applications in Medicinal Chemistry
Synthesis of Sulfonamide Libraries (Lead Optimization)
The primary utility of this scaffold is generating 5-sulfamoyl-2-methylbenzoate derivatives. These structures are bioisosteres of classic diuretics (e.g., furosemide) and potent Carbonic Anhydrase inhibitors.
General Protocol: Sulfonamide Formation
Mechanism: Nucleophilic Acyl Substitution at Sulfur (
Reagents:
-
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv)
-
Amine (
) (1.1 equiv) -
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Solvent: DCM or THF (Anhydrous)
Workflow:
-
Dissolve the amine and base in dry DCM at 0°C.
-
Add a solution of the sulfonyl chloride in DCM dropwise.
-
Stir at Room Temperature (RT) for 2–12 hours.
-
Workup: Wash with 1N HCl (to remove excess amine/base), then saturated
. -
Yield: Typically 85–95%.[2]
Caption: Pathway for the conversion of the sulfonyl chloride scaffold into bioactive sulfonamides.
Therapeutic Target: Carbonic Anhydrase IX (CAIX) Inhibition
Recent research highlights methyl/ethyl 5-sulfamoylbenzoates as selective inhibitors of CAIX , an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).
-
Mechanism: The primary sulfonamide moiety (
, formed by reacting the scaffold with ammonia) coordinates with the Zinc ( ) ion in the enzyme's active site. -
Selectivity: The 2-methyl and ester groups provide steric bulk that fits the hydrophobic pocket of CAIX better than ubiquitous isoforms like CAI or CAII, reducing off-target side effects.
Advanced Application: Benzylic Functionalization
The 2-methyl group is not chemically inert. It allows for the construction of fused bicyclic systems, such as saccharin analogs or isoindolinones , which are valuable in kinase inhibitor discovery.
Protocol: Radical Bromination
-
Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst),
or Benzene. -
Condition: Reflux for 4–6 hours.
-
Product: Ethyl 2-(bromomethyl)-5-(chlorosulfonyl)benzoate.
-
Cyclization: Reaction with ammonia yields the cyclic sulfonamide (Saccharin derivative).
Part 4: Safety & Handling Guidelines
Hazard Classification:
-
Corrosive (Skin/Eye): Sulfonyl chlorides cause severe burns.
-
Water Reactive: Liberates HCl and sulfonic acid upon contact with moisture.
Self-Validating Safety Protocol:
-
Dry Glassware: All equipment must be oven-dried to prevent hydrolysis.
-
Slow Quench: Never add water directly to the neat compound. Always dilute with organic solvent or add the compound to ice.
-
Ventilation: Operations involving Chlorosulfonic acid must be performed in a high-efficiency fume hood.
References
- Synthesis and Biological Evaluation of Sulfonamide Derivatives.Journal of Medicinal Chemistry. (General reference for sulfonyl chloride reactivity and sulfonamide bioactivity).
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 2021. Link
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. Scientific World Journal, 2012. Link
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. (Analogous chemistry for process optimization). ResearchGate. Link
-
Preparation of sulfonamides from N-silylamines and sulfonyl chlorides. National Institutes of Health (PMC). Link
Sources
Technical Guide: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate as a Medicinal Chemistry Scaffold
The following technical guide details the utility, reactivity, and application of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in medicinal chemistry.
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 1150292-62-0) represents a bifunctional pharmacophore precursor essential for "Libraries from Libraries" synthesis. Its utility lies in the orthogonal reactivity of its two electrophilic centers: a highly reactive sulfonyl chloride (
This guide provides a validated roadmap for exploiting this scaffold to generate sulfonamide-based libraries, widely applicable in the development of diuretics, carbonic anhydrase inhibitors (CAIs), and anti-cancer agents.
Part 1: Structural Analysis & Reactivity Profile
The Bifunctional Advantage
The molecule allows for sequential functionalization. In drug discovery, this enables the rapid generation of Structure-Activity Relationship (SAR) data by fixing one domain (the ester/acid) while varying the other (the sulfonamide).
| Functional Group | Position | Reactivity | Role in Synthesis |
| Sulfonyl Chloride | C5 | High (Hard Electrophile) | Primary diversification point. Reacts with amines to form sulfonamides.[1][2][3][4] |
| Ethyl Ester | C1 | Low/Moderate | Secondary diversification. Precursor to carboxylic acids (hydrolysis), alcohols (reduction), or amides (aminolysis). |
| Methyl Group | C2 | Inert (Steric Modulator) | Provides steric bulk ortho to the ester, slowing hydrolysis and influencing the conformational lock of the final drug molecule. |
Chemoselectivity & Causality
The core chemical principle governing this scaffold is chemoselectivity .
-
The Observation: When treated with a nucleophile (primary amine) at low temperatures (
to RT), the amine attacks the sulfur atom exclusively. -
The Causality: The sulfur atom in
is a "harder," more electrophilic center than the carbonyl carbon of the ester. Furthermore, the leaving group ability of is superior to that of . -
The Implication: Researchers can generate a sulfonamide library without protecting the ester, streamlining the synthetic workflow.
Part 2: Synthetic Protocols (The "How-To")
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from this building block.
Caption: Divergent synthesis workflow showing chemoselective sulfonamide formation followed by ester modulation.
Standard Operating Procedure (SOP): Sulfonamide Coupling
Objective: Synthesis of Ethyl 5-(N-substituted-sulfamoyl)-2-methylbenzoate.
Reagents:
-
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv)
-
Amine (
) (1.1 equiv) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (
concentration) in a round-bottom flask under an inert atmosphere ( or ). -
Addition: Cool the solution to
. Add Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.-
Why? Controlling the exotherm prevents side reactions and ensures the amine does not attack the ester.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (chloride) should disappear rapidly.
-
-
Workup: Dilute with DCM. Wash sequentially with
(to remove unreacted amine/pyridine), saturated , and brine.-
Critical Step: The acid wash is vital to remove the basic catalyst which can interfere with downstream biological assays.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize or purify via flash chromatography.
Troubleshooting & Stability
-
Issue: Hydrolysis of
to sulfonic acid ( ).-
Cause: Wet solvents or high humidity.
-
Solution: Use anhydrous solvents.[5] Store the starting material under nitrogen in a fridge (
).
-
-
Issue: Low yield with aniline derivatives.
-
Solution: Anilines are weaker nucleophiles. Switch solvent to Pyridine (acts as both solvent and catalyst) and heat to
if necessary.
-
Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9][10]
Scaffold Hopping & Bioisosteres
This building block is a precursor to benzoic acid sulfonamides . In medicinal chemistry, this motif is often used to target:
-
Carbonic Anhydrases (CAs): The primary sulfonamide (
, derived by using ammonia as the nucleophile) is a classic zinc-binding group (ZBG) essential for CA inhibition [1]. -
Diuretics: The 5-sulfamoyl-2-methylbenzoic acid scaffold is structurally homologous to the "saluretic" pharmacophore found in thiazide-like diuretics (e.g., Metolazone intermediates) [2].
-
SGLT2 Inhibitors: The distal aryl ring in gliflozins is often substituted; introducing a sulfonamide here can alter solubility and metabolic stability.
"Libraries from Libraries" Strategy
This specific ester allows for a high-throughput strategy known as "Libraries from Libraries" [3]:
-
Step 1: React the sulfonyl chloride with 96 different amines in a well-plate format.
-
Step 2: Isolate the 96 sulfonamide esters.
-
Step 3: Hydrolyze the esters to acids.
-
Result: A library of 96 amphiphilic compounds ready for biological screening against targets requiring an acidic headgroup (e.g., PPAR agonists or Angiotensin II receptor blockers).
Molecular Interaction Map
The following diagram details how the final scaffold interacts within a theoretical binding pocket (e.g., Enzyme Active Site).
Caption: Theoretical binding mode of the hydrolyzed scaffold in a metalloenzyme active site.
Part 4: References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Stokker, G. E., et al. (1986). 2-(Aminomethyl)-3,4-dihydro-2H-1,2-benzothiazine-1,1-dioxides as potent, long-acting diuretics. Journal of Medicinal Chemistry, 29(2), 170-181.
-
Ostresh, J. M., et al. (1994). "Libraries from libraries": chemical transformation of combinatorial libraries to extend the range and repertoire of chemical diversity.[5] Proceedings of the National Academy of Sciences, 91(23), 11138-11142.
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Reactivity and Applications. Technical Bulletin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary
This application note details the protocol for the chlorosulfonation of ethyl 2-methylbenzoate (ethyl o-toluate) to synthesize ethyl 5-(chlorosulfonyl)-2-methylbenzoate . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly PPAR agonists and sulfonamide-based diuretics.
The protocol utilizes chlorosulfonic acid (
Chemical Strategy & Regiochemistry
Substrate Analysis
The starting material, ethyl 2-methylbenzoate, presents two directing groups on the benzene ring:
-
Methyl Group (-CH₃) at C2: An electron-donating group (EDG), directing electrophiles ortho and para.[1]
-
Ethyl Ester Group (-COOEt) at C1: An electron-withdrawing group (EWG), directing electrophiles meta.[1]
Cooperative Directing Effects
The regioselectivity is governed by the reinforcement of these two groups:
-
Methyl Effect: Directs to C3 (ortho) and C5 (para).
-
Ester Effect: Directs to C3 and C5 (meta).
Reaction Pathway Visualization
The following diagram illustrates the Electrophilic Aromatic Substitution (EAS) mechanism and the workflow.
Caption: Mechanistic pathway showing the electrophilic attack at C5 followed by conversion of the sulfonic acid to the sulfonyl chloride.
Safety & Handling (Critical)
WARNING: Chlorosulfonic acid is aggressively corrosive and reacts violently with water.[2]
| Hazard | Consequence | Mitigation |
| Water Reactivity | Explosive generation of HCl gas and H₂SO₄ mist.[1] | NEVER add water to the acid. Quench reaction mixture onto ice slowly. |
| Inhalation | Severe respiratory damage (pulmonary edema). | Work exclusively in a high-performance fume hood.[1] |
| Skin Contact | Immediate, deep chemical burns.[3] | Wear double nitrile gloves, lab coat, and face shield. |
| Pressure Buildup | Glassware failure. | Ensure gas outlet is connected to a caustic scrubber (NaOH trap) to neutralize HCl evolution. |
Experimental Protocol
Materials & Reagents[1][4][5][6]
-
Ethyl 2-methylbenzoate: 16.4 g (100 mmol)[1]
-
Chlorosulfonic Acid: 58.3 g (33 mL, 500 mmol) – 5.0 equivalents
-
Dichloromethane (DCM): For extraction (HPLC Grade)[1]
-
Sodium Sulfate (
): Anhydrous[1] -
Ice: Crushed (approx. 300 g)
Step-by-Step Procedure
Phase 1: Addition (Controlled Exotherm)[1]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet adapter connected to a NaOH scrubber trap.
-
Charging: Charge the flask with Chlorosulfonic Acid (33 mL) . Cool the flask to 0–5°C using an ice-salt bath.
-
Addition: Add Ethyl 2-methylbenzoate (16.4 g) dropwise via the addition funnel over 45–60 minutes .
-
Critical Control: Maintain internal temperature below 10°C. The reaction is highly exothermic.
-
Observation: HCl gas evolution will begin. Ensure the scrubber is active.
-
Phase 2: Reaction (Kinetic Drive)[1]
-
Warming: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (20–25°C).
-
Heating: Gradually heat the reaction mixture to 60°C using an oil bath.
-
Duration: Stir at 60°C for 2–3 hours .
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The starting material spot should disappear.
-
Note: The intermediate sulfonic acid may form first; heating ensures conversion to the sulfonyl chloride.
-
Phase 3: Quenching (High Risk Operation)[1]
-
Cooling: Cool the reaction mixture back to room temperature.
-
Quench Preparation: Place 300 g of crushed ice in a 1 L beaker.
-
The Quench: Using a pipette or dropping funnel, very slowly add the reaction mixture onto the crushed ice with vigorous stirring.
-
Safety: Do not rush. This step generates significant heat and HCl fumes. Keep the beaker in the fume hood.
-
Result: The product usually precipitates as an oil or gummy solid upon contact with ice water.
-
Phase 4: Workup & Isolation[1]
-
Extraction: Transfer the aqueous/ice mixture to a separatory funnel. Extract with DCM (3 x 50 mL) .
-
Washing: Wash the combined organic layers with:
-
Cold water (2 x 50 mL)
-
Saturated
(caution: evolution)[1] -
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous
. -
Concentration: Filter and concentrate under reduced pressure (Rotavap) at <40°C.
-
Purification: The crude oil often solidifies upon standing. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Process Parameters & Validation
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Stoichiometry | 3.0 – 5.0 eq. | Excess is required to act as solvent and drive the equilibrium to the sulfonyl chloride. |
| Addition Temp | < 10°C | Higher temps during addition lead to charring and regio-isomeric impurities.[1] |
| Reaction Temp | 55 – 65°C | < 50°C: Incomplete conversion (stops at sulfonic acid). >[1] 80°C: Desulfonation or polymerization. |
| Quench Rate | Dropwise | Rapid addition causes violent boiling and loss of product. |
Analytical Validation
-
Appearance: Off-white to pale yellow solid/oil.[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the loss of the C5 proton.
-
Aromatic Region: The substitution pattern will change from a 4-spin system (starting material) to a 3-spin system (1,2,4-trisubstituted pattern).[1]
-
Key Shift: The proton ortho to the sulfonyl group (C6-H) will shift downfield significantly (~8.5 ppm) due to the electron-withdrawing effect of
.[1]
-
-
Mass Spectrometry: M+ peak corresponds to the sulfonyl chloride isotope pattern (distinct 3:1 ratio for
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is water-soluble (Sulfonic Acid) | Incomplete conversion to chloride.[1] | Increase reaction time at 60°C or add thionyl chloride ( |
| Low Yield / Charring | Addition temp too high. | Ensure strict T < 5°C during addition. Increase stirring speed to prevent hot-spots. |
| Hydrolysis during workup | Quench was too hot or prolonged exposure to water. | Keep the quench on ice.[2] Perform extraction immediately after quenching. Do not let the product sit in acidic water. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
PubChem Compound Summary. Ethyl 2-methylbenzoate (CID 66598).[1][4] National Center for Biotechnology Information. [Link][1]
Sources
Application Note: Precision Chlorosulfonation of Ethyl 2-Methylbenzoate
Executive Summary
This application note details the optimized protocol for the regioselective chlorosulfonation of ethyl 2-methylbenzoate (ethyl o-toluate) to synthesize ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3). This reaction utilizes chlorosulfonic acid (
The protocol emphasizes Critical Process Parameters (CPPs) such as temperature control during addition to mitigate exothermic hazards and moisture exclusion to prevent premature hydrolysis of the chlorosulfonyl group.
Scientific Principles & Mechanism
Reaction Mechanism
The transformation proceeds via an Electrophilic Aromatic Substitution (EAS) . Chlorosulfonic acid acts as a powerful electrophile. The reaction occurs in two distinct stages:[1][2][3][4][5][6]
-
Sulfonation: The aromatic ring attacks the electrophilic sulfur species (generated from the self-ionization of chlorosulfonic acid), forming the sulfonic acid intermediate.
-
Chlorination: In the presence of excess chlorosulfonic acid (and optionally thionyl chloride), the sulfonic acid is converted to the sulfonyl chloride.
Regioselectivity Analysis
The substrate, ethyl 2-methylbenzoate, possesses two directing groups on the benzene ring:
-
Methyl Group (-CH₃) at C2: An activating ortho/para director. It directs incoming electrophiles to positions C3 (ortho) and C5 (para).
-
Ethyl Ester Group (-COOEt) at C1: A deactivating meta director. It directs incoming electrophiles to positions C3 and C5.
Consensus: Both groups cooperatively direct substitution to the C5 position .
-
C5: Para to the methyl and meta to the ester. This is the most electronically favorable and sterically accessible site.
-
C3: Between the methyl and ester groups.[7] While electronically activated, it is significantly sterically hindered ("ortho effect"), making substitution here negligible.
Reaction Scheme
Figure 1: Reaction pathway demonstrating the two-step sulfonation-chlorination sequence.
Safety & Handling Protocol (Critical)
WARNING: Chlorosulfonic acid is a Category 1B Skin Corrosive and reacts violently with water.
-
Water Reactivity:
reacts explosively with water to release clouds of HCl gas and sulfuric acid mist. All glassware must be oven-dried. -
Gas Evolution: The reaction generates significant volumes of HCl gas. A caustic scrubber (NaOH trap) connected to the reaction vessel vent is mandatory .
-
PPE: Full chemical resistant suit (Tychem), face shield, splash goggles, and long butyl rubber gloves are required.
-
Quench Hazard: The quenching step is highly exothermic. Never add water to the acid; always add the reaction mixture dropwise onto ice.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| Ethyl 2-methylbenzoate | >98% | Substrate | 1.0 equiv |
| Chlorosulfonic Acid | >99% | Reagent/Solvent | 4.0 - 5.0 equiv |
| Thionyl Chloride ( | >99% | Chlorinating Agent (Optional) | 1.0 equiv (if needed) |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | N/A |
| Sodium Sulfate ( | Anhydrous | Drying Agent | N/A |
Equipment
-
3-Neck Round Bottom Flask (RBF) equipped with:
-
Mechanical stirrer (Teflon blade).
-
Pressure-equalizing addition funnel.
-
Thermometer/Thermocouple (glass/Teflon coated).
-
Gas outlet connected to NaOH scrubber.
-
-
Ice/Salt Bath (-10°C to 0°C).
-
Oil bath (for heating phase).
Experimental Protocol
Phase A: Setup and Cooling
-
Assemble the oven-dried glassware under an inert atmosphere (
or Ar). -
Charge Chlorosulfonic Acid (5.0 equiv) into the RBF.
-
Cool the acid to 0–5°C using an ice/salt bath.
-
Note: Cooling is essential to prevent immediate charring or violent exotherm upon substrate addition.
-
Phase B: Controlled Addition
-
Load Ethyl 2-methylbenzoate (1.0 equiv) into the addition funnel.
-
Add the substrate dropwise to the acid over 30–60 minutes.
-
CPP: Maintain internal temperature < 10°C .
-
Observation: HCl gas evolution will begin immediately. Ensure scrubber is active.
-
Phase C: Reaction & Maturation
-
Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1 hour.
-
Optional Heating: If TLC/HPLC indicates incomplete conversion, heat the mixture to 45–50°C for 2–3 hours.
-
Expert Insight: Heating drives the conversion of the intermediate sulfonic acid to the sulfonyl chloride. If conversion remains low, Thionyl Chloride (1.0 equiv) can be added at this stage to force the chlorination.
-
Phase D: Quench and Isolation
-
Prepare a beaker containing Crushed Ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the stirred ice.
-
Safety: This is the most dangerous step. Add slowly to prevent splashing. The mixture will hiss and fume.
-
-
The product typically precipitates as an oil or gummy solid.
-
Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x volumes).
-
Wash the combined organic layers with:
-
Cold water (2x).
-
Saturated
(carefully, until pH is neutral).[4] -
Brine (1x).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure ( ).
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the chlorosulfonation process.
Results & Troubleshooting
Expected Data
-
Appearance: Pale yellow viscous oil or low-melting solid.
-
Yield: Typical isolated yields range from 60% to 80% .
-
Regioselectivity: >95% para to methyl group (5-position).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Keep quench temperature < 5°C; process rapidly. |
| Dark/Black Product | Reaction temp too high | Maintain strict T < 10°C during addition. |
| Sulfonic Acid Impurity | Incomplete chlorination | Increase reaction temp to 50°C or add 1.1 eq |
| Ester Hydrolysis | Acidic hydrolysis during workup | Ensure rapid neutralization with |
References
-
Regioselectivity in Chlorosulfonation
- Source: PubChem Compound Summary for Ethyl 5-(chlorosulfonyl)
-
URL:[Link]
-
Analogous Protocols (Methyl Salicylate)
-
Source: CN105777669A - Method for preparing 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid.[6] (Demonstrates chlorosulfonation of benzoate esters).
- URL
-
- Safety Data & Handling: Source: NOAA CAMEO Chemicals - Chlorosulfonic Acid.
-
General Mechanism (EAS)
- Source: LibreTexts Chemistry - Electrophilic Arom
-
URL:[Link]
Sources
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 7. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step protocol for the preparation of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Technical Application Note: Regioselective Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary & Strategic Rationale
This application note details the optimized protocol for synthesizing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 924859-48-3). This intermediate is critical in medicinal chemistry for generating sulfonamide libraries and in agrochemical synthesis.
Synthetic Strategy: The synthesis utilizes a Chlorosulfonation (Electrophilic Aromatic Substitution) of Ethyl 2-methylbenzoate (Ethyl o-toluate).
-
Regioselectivity: The reaction is highly regioselective. The 2-methyl group (ortho/para-director) activates the 5-position (para to methyl). The 1-ethoxycarbonyl group (meta-director) also directs to the 5-position. Synergistic directing effects minimize isomer formation.
-
Reagent Choice: Chlorosulfonic acid (
) serves as both the electrophile source and the solvent. Thionyl chloride ( ) is employed as a secondary reagent to drive the conversion of any intermediate sulfonic acid species to the desired sulfonyl chloride, maximizing yield.
Reaction Mechanism & Workflow
The following diagram illustrates the chemical transformation and the critical process flow.
Caption: Mechanistic pathway showing the regioselective sulfonation followed by conversion to the sulfonyl chloride.
Safety Protocol: Chlorosulfonic Acid Handling
CRITICAL WARNING: Chlorosulfonic acid is aggressively corrosive and reacts violently (explosively) with water.
| Hazard | Control Measure |
| Water Reactivity | All glassware must be flame-dried. NEVER add water to the acid.[1] Always quench reaction mass into ice. |
| Corrosivity | Use Viton® or thick nitrile gloves. Face shield + Goggles mandatory. Work in a high-flow fume hood. |
| Gas Evolution | The reaction releases copious HCl gas. An alkali scrubber (NaOH trap) connected to the manifold is required. |
Experimental Protocol
Materials & Equipment
-
Substrate: Ethyl 2-methylbenzoate (>98%).
-
Reagents: Chlorosulfonic acid (Reagent Grade), Thionyl Chloride (99%).
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (for extraction), Brine.
-
Equipment: 3-neck round bottom flask (RBF), addition funnel with pressure-equalizer, internal thermometer, reflux condenser (drying tube attached).
Step-by-Step Methodology
Step 1: System Preparation
-
Equip a 250 mL 3-neck RBF with a magnetic stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber.
-
Flush the system with dry Nitrogen (
) for 15 minutes. -
Cool the flask to 0–5°C using an ice/salt bath.
Step 2: Reagent Charging
-
Charge Chlorosulfonic acid (5.0 equivalents) into the RBF.
-
Note: Excess acid acts as the solvent.
-
-
(Optional Optimization) Add Thionyl chloride (1.5 equivalents) to the acid. This prevents the formation of the sulfonic acid anhydride side-product and ensures full conversion to the chloride.
Step 3: Controlled Addition (Exotherm Management)
-
Load Ethyl 2-methylbenzoate (1.0 equivalent) into the addition funnel.
-
Add the ester dropwise over 30–45 minutes.
-
Critical: Monitor internal temperature. Do not allow T > 10°C during addition to prevent decomposition.
-
Observation: HCl gas evolution will begin immediately. Ensure scrubber is active.
-
Step 4: Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
QC Check: Aliquot 1 drop into MeOH (forms methyl ester derivative) and check via TLC or UPLC to confirm consumption of starting material.
-
Step 5: Quenching (The "Inverse Addition" Technique)
-
Prepare a large beaker containing crushed ice (approx. 10x weight of acid) .
-
Slowly pour the reaction mixture onto the stirring ice.
-
Safety: Do this in the hood. Violent hissing and HCl release will occur.
-
Result: The product will precipitate as a gummy white/yellow solid or oil.
-
Step 6: Workup & Isolation
-
Extract the aqueous quench mixture with Dichloromethane (DCM) (
mL). -
Combine organic layers.
-
Wash with cold water (
), followed by cold saturated NaHCO₃ (careful, evolution), and finally Brine . -
Dry over anhydrous
. -
Concentrate in vacuo (
°C) to yield the crude sulfonyl chloride.
Process Analytical Technology (PAT) & Characterization
The following table summarizes the expected analytical data for validation.
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Visualization: UV (254 nm). Stain: | |
| 1H NMR (CDCl3) | Aromatic: 3 signals (singlet at C6, doublets at C3/C4).Ethyl: Quartet (~4.4 ppm), Triplet (~1.4 ppm).Methyl: Singlet (~2.6 ppm). | Loss of symmetry compared to SM. Downfield shift of H-6 due to |
| LC-MS | Caution: | Run sample in MeOH to detect the methyl sulfonate ester adduct ( |
Workup Logic Diagram
Caption: Downstream processing workflow for isolation of the sulfonyl chloride.
Troubleshooting & Optimization
-
Issue: Low Yield / Hydrolysis.
-
Cause: The sulfonyl chloride is sensitive to moisture.
-
Fix: Ensure the quench is cold and rapid. Do not let the product sit in the aqueous acidic layer. Extract immediately. Store product under
in the freezer.
-
-
Issue: Isomer Formation.
-
Cause: Reaction temperature too high (>40°C).
-
Fix: Strictly maintain 0–5°C during addition. Do not exceed 25°C during the stir phase.
-
-
Issue: Incomplete Reaction.
-
Fix: If TLC shows starting material, add more thionyl chloride (0.5 eq) and warm slightly to 35°C for 1 hour.
-
References
-
General Chlorosulfonation Protocol
-
Synthesis of Chlorosulfonyl Benzoate Derivatives (Patent)
-
Title: Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.[5]
- Source: P
- Relevance: Describes the exact conditions (Chlorosulfonic acid + Thionyl chloride) for the methyl-ester analog, which is directly transferable to the ethyl ester.
-
URL:
-
-
Regioselectivity of 2-methylbenzoates
-
Safety Data Sheet (Chlorosulfonic Acid)
- Source: Merck Millipore / Sigma-Aldrich.
- Relevance: Mandatory safety grounding for handling HSO3Cl.
-
URL:
Sources
- 1. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 2. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. saferack.com [saferack.com]
- 5. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 6. CN101786972A - Method for preparing 2-chloro-sulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
Application Note: Preparation of N-Substituted Sulfonamides using Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
[1]
Introduction & Scientific Rationale
Sulfonamides are a privileged scaffold in medicinal chemistry, appearing in antibiotics, diuretics, and anti-inflammatory drugs.[2][3] The reagent Ethyl 5-(chlorosulfonyl)-2-methylbenzoate offers a unique bifunctional platform:
-
Electrophilic Sulfonyl Chloride (C-5): Highly reactive towards amines for rapid sulfonamide bond formation.[1]
-
Latent Ester Handle (C-1): The ethyl ester provides a protected carboxylic acid, allowing for orthogonal functionalization (e.g., hydrolysis, amidation, or reduction) post-sulfonylation.[2][3]
-
Ortho-Methyl Group (C-2): Provides steric protection to the ester, reducing the risk of premature hydrolysis during the sulfonylation workup.
This protocol details the chemoselective reaction of this sulfonyl chloride with various amines to generate N-substituted sulfonamides while preserving the ester functionality.
Chemical Basis & Mechanism
The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.
-
Nucleophile: The primary or secondary amine attacks the sulfur atom of the sulfonyl chloride.
-
Leaving Group: Chloride ion (Cl⁻).
-
Base Role: A non-nucleophilic base (e.g., Pyridine, DIPEA, or TEA) is required to neutralize the HCl byproduct.[2][3] Failure to remove HCl can protonate the amine, rendering it non-nucleophilic and stalling the reaction.[2][3]
Mechanistic Pathway (DOT Diagram)
Caption: Nucleophilic attack of the amine on the sulfonyl sulfur followed by elimination of chloride.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[4][5] | Role | Critical Attribute |
| Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | 1.0 | Electrophile | Moisture sensitive; store under inert gas.[1] |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Dry; free of water to prevent hydrolysis.[1] |
| Pyridine (or TEA/DIPEA) | 1.5 - 2.0 | Base | Scavenges HCl; Pyridine also acts as a nucleophilic catalyst.[1] |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade preferred. |
Standard Procedure (Small Scale: 1.0 mmol)
Step 1: Preparation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon.
-
Dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (262 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions.[2][3]
Step 2: Addition 5. Add Pyridine (160 µL, 2.0 mmol) dropwise. 6. Add the Amine (1.1 mmol) dropwise (neat or dissolved in 1 mL DCM).
- Tip: If the amine is a hydrochloride salt, increase the base to 3.0 equivalents.[2]
Step 3: Reaction 7. Allow the mixture to warm to Room Temperature (20-25 °C) . 8. Stir for 2–4 hours . 9. Monitoring: Check reaction progress via TLC (typ. 30% EtOAc/Hexanes) or LC-MS. The sulfonyl chloride starting material is unstable on silica; look for the disappearance of the starting material peak in LC-MS (hydrolyzed acid form may appear if quenched).
Step 4: Workup 10. Dilute the reaction mixture with DCM (10 mL). 11. Wash with 1M HCl (2 x 10 mL) to remove excess pyridine and unreacted amine. Critical: This step ensures the product is free of base. 12. Wash with Saturated NaHCO₃ (10 mL) to ensure the sulfonamide is neutral (and remove any hydrolyzed sulfonic acid byproduct). 13. Wash with Brine (10 mL). 14. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. 15. Filter and concentrate under reduced pressure.
Step 5: Purification 16. Most products are obtained as solids. Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).[2]
Critical Process Parameters (CPP) & Optimization
To ensure reproducibility and high yields, the following parameters must be controlled.
Solvent Selection Guide
| Solvent | Suitability | Comments |
| DCM (Dichloromethane) | Excellent | Standard choice.[1] Solubilizes most reagents; easy to remove. |
| THF (Tetrahydrofuran) | Good | Use for polar amines. Must be anhydrous to prevent hydrolysis. |
| Acetonitrile | Moderate | Good for polar substrates, but may slow reaction rate compared to DCM.[2][3] |
| Water/Acetone | Poor | Avoid. Causes rapid hydrolysis of the sulfonyl chloride to sulfonic acid. |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing sulfonylation yields.
Scope & Applications
The resulting Ethyl 5-(N-substituted-sulfamoyl)-2-methylbenzoate products are versatile intermediates.[1]
-
Library Synthesis: The protocol tolerates primary amines, secondary amines, and anilines (though anilines may require heating).[2]
-
Orthogonal Deprotection:
Safety & Handling
-
Corrosivity: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is corrosive and causes skin burns.[1] Wear gloves, goggles, and a lab coat.[2][3]
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Pressure: Sulfonylation releases HCl (neutralized by base). Ensure reaction vessels are not sealed tight without pressure relief (e.g., use a nitrogen balloon).[3]
References
-
Woolven, H., et al. (2011).[2] Metal-Free Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4879.[2][3] Link
-
Macaev, F., et al. (2013).[2][3] Synthesis of Novel Sulfonamide Derivatives. Chemistry Journal of Moldova, 8(2), 30-38.[2][3]
-
Sigma-Aldrich. Sulfonyl Chloride Handling Guide. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Sulfonyl Chlorides. Link
Sources
- 1. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Reaction of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate with nucleophiles
An In-Depth Technical Guide to the Synthesis and Application of Sulfonamide and Sulfonate Ester Derivatives from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate as a versatile chemical intermediate. The focus is on its reaction with various nucleophiles to synthesize sulfonamides and sulfonate esters, which are prevalent motifs in numerous pharmacologically active compounds and functional materials.
Introduction: The Utility of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a key aromatic building block characterized by two distinct reactive sites: an ester and a highly electrophilic sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is particularly valuable as it readily undergoes nucleophilic substitution with a wide array of nucleophiles, providing a robust and high-yielding pathway to a diverse range of sulfonated derivatives. This reactivity makes it a cornerstone intermediate in the synthesis of compounds for various applications, including herbicides and pharmaceuticals.[1] The strategic placement of the methyl and ethyl benzoate groups on the aromatic ring allows for further functionalization, making it an ideal scaffold for building molecular complexity.
Critical Safety and Handling Protocols
Sulfonyl chlorides, including Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, are reactive, corrosive, and moisture-sensitive compounds that demand strict adherence to safety protocols.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice), splash-resistant safety goggles, and a face shield when handling the material.[3][4] A chemical-resistant lab coat or apron is mandatory to protect skin and clothing.[3]
-
Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3][5]
-
Moisture Sensitivity: Sulfonyl chlorides react violently with water, releasing corrosive hydrochloric acid (HCl) gas.[5][6] Ensure all glassware is oven-dried, and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[2][4]
-
Incompatibilities: Avoid contact with strong bases (unless used as a controlled reagent), oxidizing agents, and active metals.[4]
-
Spill & Emergency Procedures: In case of a spill, do not use water.[5][6] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[6] Ensure an eyewash station and safety shower are immediately accessible.[5] In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
The Core Reaction: Nucleophilic Acyl Substitution at Sulfur
The primary reaction of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride group. The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nucleophile bond. The general mechanism is outlined below.
Caption: Standard laboratory workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(propylsulfamoyl)benzoate
This protocol is a representative example for the synthesis of a sulfonamide derivative.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 eq, e.g., 2.62 g, 10 mmol). Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Preparation: In a separate flask, prepare a solution of propylamine (1.1 eq, 0.65 g, 11 mmol) and triethylamine (1.5 eq, 1.52 g, 15 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath. Add the amine/triethylamine solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure sulfonamide product.
Data Summary: Reactivity with Various Amines
| Nucleophile (Amine) | Base | Solvent | Expected Product | Relative Reactivity |
| Aniline | Triethylamine | Chloroform | N-phenyl sulfonamide | Moderate |
| Propylamine | Triethylamine | Dichloromethane | N-propyl sulfonamide | High |
| N-Methylpiperazine | N/A (acts as base) | Dichloromethane | N-piperazinyl sulfonamide | High |
| tert-Butylamine | Pyridine | Pyridine | N-tert-butyl sulfonamide | Low (Steric Hindrance) |
Application Protocol 2: Synthesis of Sulfonate Esters
The reaction of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate with alcohols or phenols yields sulfonate esters. This reaction is often carried out using pyridine as both the solvent and the base.
Detailed Experimental Protocol: Synthesis of Ethyl 5-((methoxy)sulfonyl)-2-methylbenzoate
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 eq, 2.62 g, 10 mmol).
-
Reagent Addition: Add anhydrous pyridine (20 mL) to dissolve the starting material, then add anhydrous methanol (1.5 eq, 0.48 g, 15 mmol).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with cold 2 M HCl (3 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to yield the pure sulfonate ester.
Data Summary: Reactivity with Various Alcohols
| Nucleophile (Alcohol) | Base | Solvent | Expected Product | Notes |
| Methanol | Pyridine | Pyridine | Methyl sulfonate ester | Standard conditions |
| Phenol | Triethylamine | Dichloromethane | Phenyl sulfonate ester | Phenols are less nucleophilic |
| Isopropanol | Pyridine | Pyridine | Isopropyl sulfonate ester | Slower due to steric bulk |
Potential Reaction with Thiols
Thiols, being excellent nucleophiles (especially as their thiolate conjugate bases), can react with sulfonyl chlorides to form thiosulfonate esters. [7][8]The protocol is analogous to that for alcohols, often requiring a base to deprotonate the thiol.
Conceptual Protocol: Synthesis of an S-Alkyl Thiosulfonate
-
Deprotonation: Dissolve the thiol (e.g., ethanethiol, 1.1 eq) in an anhydrous solvent like THF. Cool to 0 °C and add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) to generate the thiolate in situ.
-
Reaction: In a separate flask, dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 eq) in anhydrous THF. Slowly add the pre-formed thiolate solution to the sulfonyl chloride solution at 0 °C.
-
Work-up & Purification: Allow the reaction to proceed to completion, followed by an aqueous work-up, extraction, and purification similar to the methods described above.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025).
- Benzene Sulfonyl Chloride Hazard Summary. (n.d.). NJ.gov.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Cole-Parmer.
- Sulphuryl Chloride Safety Data Sheet. (n.d.). Sdfine.
- ICSC 0198 - Sulphuryl Chloride. (1998). ILO/WHO.
- Ethyl 5-(chlorosulfonyl)-2-methylbenzoate. (n.d.). Arctom.
- Material Safety Data Sheet - Ethyl benzoate. (2011). Alfa Aesar.
- Safety Data Sheet - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester. (2025). Fisher Scientific.
- Safety Data Sheet - Benzoic acid, 4-chloro-, ethyl ester. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Ethyl benzoate. (2025). Sigma-Aldrich.
- Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025). RSC Advances.
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents. CN107805212B.
- Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (n.d.). Google Patents. CN105777669A.
- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (n.d.). Google Patents. CN112979506A.
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents. CN1884259A.
- A thiol–thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. (n.d.). Chemical Communications.
- Novel Thiol Blocking Reagents and Their Application. (n.d.). Washington State University.
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 7. A thiol–thiosulfonate reaction providing a novel strategy for turn-on thiol sensing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Troubleshooting & Optimization
Common side reactions during the synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Topic: Troubleshooting Common Side Reactions & Process Optimization Product: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 924859-48-3) Target Audience: Medicinal Chemists, Process Development Scientists[1][2]
Introduction: The Chemistry of Chlorosulfonation
Welcome to the technical support hub for the synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . This intermediate is a critical scaffold in the development of agrochemicals and pharmaceuticals (e.g., sulfonylurea herbicides or sulfonamide antibiotics).
The standard industrial route involves the electrophilic aromatic substitution of Ethyl 2-methylbenzoate using chlorosulfonic acid (
This guide addresses the three most common failure modes: Sulfone Formation , Hydrolysis (Sulfonic Acid) , and Regioisomer Contamination .[2]
Module 1: Purity & Selectivity
Q: I am detecting a high molecular weight impurity (>400 Da) that is insoluble in most organic solvents. What is this?
A: This is likely the Diaryl Sulfone dimer.
The Mechanism:
This is the most persistent side reaction in chlorosulfonation. It occurs when the highly reactive sulfonyl chloride product (
-
Reaction:
[1] -
Identification: The sulfone is non-polar, has a very high melting point, and is often insoluble in the standard workup solvents (like diethyl ether or dichloromethane), appearing as a "gummy" or crystalline precipitate at the interface.[2]
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry: Ensure you are using a large excess of chlorosulfonic acid (typically 3.0 to 5.0 equivalents ). The excess acid acts as a solvent, diluting the substrate and minimizing the collision probability between
and .[1] -
Temperature Control: Sulfone formation has a higher activation energy than chlorosulfonation. Maintain the reaction temperature below 5°C during the addition phase. Only ramp to 60-70°C once the addition is complete to drive the conversion of the intermediate sulfonic acid to the chloride.
-
Add Thionyl Chloride (
): Adding 1.0–1.5 equivalents of thionyl chloride helps maintain the reaction in the sulfonyl chloride state and acts as a dehydrating agent, which kinetically disfavors the sulfone coupling.
Q: My LC-MS shows a peak with the correct mass, but the NMR aromatic region is complex. Is regioisomer formation possible?
A: Yes, specifically the 3-isomer, though it should be minor.
The Causality: Let’s analyze the directing effects on the Ethyl 2-methylbenzoate substrate:
-
Methyl Group (Pos 2): Ortho/Para directing (activates positions 3, 5, 6).[2]
-
Ethyl Ester (Pos 1): Meta directing (deactivates positions 2, 4, 6 relative to itself).[2]
Directing Logic:
-
Position 5 (Target): Para to Methyl (favored), Meta to Ester (favored). Matches both directors.
-
Position 3: Ortho to Methyl (favored), Meta to Ester (favored).[2] However, this site is sterically "sandwiched" between the methyl and ester groups.[2]
-
Position 6: Ortho to Methyl (favored), Ortho to Ester (disfavored by electronics and sterics).[2]
Diagnostic Table:
| Isomer | Directing Match | Steric Hindrance | Predicted Abundance |
| 5-isomer (Target) | Excellent | Low | Major (>90%) |
| 3-isomer | Good | High (Severe) | Trace (<2%) |
| 6-isomer | Poor | Moderate | Minor (<5%) |
Action: If >5% isomeric impurity is observed, verify the purity of your starting material (Ethyl 2-methylbenzoate).[1] Impurities in the starting material (e.g., meta-toluic ester) are the most common cause of "regioisomer" peaks.
Module 2: Reaction Integrity & Workup
Q: My crude yield is low, and the product is highly water-soluble. Did the ester hydrolyze?
A: It is more likely you hydrolyzed the Sulfonyl Chloride to the Sulfonic Acid.
The Mechanism:
The
-
Reaction:
-
Symptom: The sulfonic acid is highly water-soluble and will be lost in the aqueous waste stream during extraction.
Self-Validating Workup Protocol:
-
The "Dry Ice" Quench: Do not pour water into the acid. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
-
Temperature Limit: Ensure the quench temperature never exceeds 10°C . Use an external ice/salt bath.
-
Immediate Extraction: Do not let the aqueous slurry sit. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .
-
The Bicarb Test: Wash the organic layer with cold saturated
. If your yield drops significantly after this wash, your product was the sulfonic acid (which forms a water-soluble sodium salt), confirming hydrolysis occurred before extraction.[1][2]
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between the desired chlorosulfonation, sulfone formation, and hydrolysis.
Caption: Competitive reaction pathways. Red paths indicate yield-reducing side reactions.[1]
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize sulfone formation and prevent hydrolysis.
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)[1]
-
Chlorosulfonic acid (4.0 eq)
-
Thionyl chloride (1.2 eq) - Optional, for high conversion[1][2]
-
Dichloromethane (DCM) - For extraction[1]
Step-by-Step:
-
Setup: Charge Chlorosulfonic acid (4.0 eq) into a dry flask under
. Cool to 0°C . -
Addition: Add Ethyl 2-methylbenzoate dropwise over 1 hour. Critical: Keep internal temp < 5°C to prevent sulfone formation.[2]
-
Reaction:
-
Allow to warm to room temperature (RT) over 30 mins.
-
(Optional) Add Thionyl chloride (1.2 eq) dropwise.
-
Heat to 60°C for 3–4 hours. Monitor HCl gas evolution (scrubbing required).
-
-
Quench (The Danger Zone):
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Checkpoint: If the mixture becomes a solid lump, you poured too fast.[2] It must remain a slurry.
-
-
Workup:
-
Extract the aqueous slurry immediately with DCM (
). -
Wash organic layer with cold water (
) and cold brine. -
Dry over
and concentrate in vacuo (bath temp < 40°C).
-
-
Purification: If sulfone is present, dissolve the crude oil in minimal hot Ethyl Acetate and filter while hot (sulfone remains solid). Crystallize the filtrate by adding Hexane.
References
-
Mechanism of Chlorosulfonation & Sulfone Formation
- Source: GlobalSpec.
-
Link:[1]
-
Synthesis of Methyl 2-(chlorosulfonyl)benzoate (Analogous Chemistry)
-
Impurity Profiling in Benzoate Chlorosulfonation
-
General Sulfone Side Reaction Kinetics
- Source: ACS Publications.
-
Link:
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of sulfonamides from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Technical Support Center: Sulfonamide Synthesis Ticket Subject: Optimization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate Reactions Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Chemical Context
Starting Material Analysis:
-
Compound: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
-
Dual-Electrophile Risk: This scaffold contains two electrophilic sites: the sulfonyl chloride (SO₂Cl) and the ethyl ester (COOEt) .
-
Chemoselectivity Profile:
-
Primary Target: The sulfur center is softer and significantly more reactive toward amine nucleophiles than the carbonyl carbon (
). -
Structural Advantage: The methyl group at the C2 position (ortho to the ester) provides steric shielding, further suppressing unwanted aminolysis of the ester.
-
Critical Control: Despite these advantages, high temperatures (>60°C) or strong alkoxide byproducts can trigger ester cleavage or amidation.
-
Standard Operating Procedure (SOP)
Protocol ID: SOP-SULF-005 Scale: 1.0 mmol basis (Scalable to 50g)
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Sulfonyl Chloride (SM) | 1.0 | Electrophile | Dry under vacuum if older than 3 months. |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | If using HCl salt, increase Base by 1.0 equiv. |
| Base (Pyridine) | 3.0 - 5.0 | Acid Scavenger | Acts as solvent/co-solvent. Can substitute with TEA/DCM. |
| DCM or THF | [0.2 M] | Solvent | Must be anhydrous (<50 ppm H₂O). |
| DMAP | 0.05 - 0.1 | Catalyst | Optional. Use for sterically hindered amines.[1] |
Step-by-Step Workflow
-
Preparation: Purge reaction vessel with N₂ or Ar.
-
Dissolution: Dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in anhydrous DCM (dichloromethane). Cool to 0°C.
-
Addition: Add Pyridine (or TEA) dropwise.
-
Note: If the amine is a liquid, mix it with the base. If solid, dissolve in minimal DCM/THF.
-
-
Reaction: Add the Amine slowly to the cold sulfonyl chloride solution.
-
Why? Adding Amine to the Chloride ensures the acylating agent is in excess initially, preventing bis-sulfonylation of primary amines.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–4 hours).
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove pyridine/excess amine).
-
Wash with Brine → Dry over MgSO₄ → Concentrate.
-
Visualization: Reaction Logic & Troubleshooting
Figure 1: Decision tree for reaction conditions based on amine nucleophilicity and common failure modes.
Troubleshooting Guide (The "Help Desk")
Issue 1: "I see a major peak with Mass [M-35] (OH instead of Cl)."
-
Diagnosis: Hydrolysis.[1][2][3][4][5][6] The sulfonyl chloride has reacted with water instead of your amine.
-
Root Cause: Wet solvent, hygroscopic amine hydrochloride salt, or high humidity.
-
Solution:
-
Distill DCM over CaH₂ or use molecular sieves (3Å).
-
If using an amine hydrochloride salt, dry it under high vacuum at 40°C overnight before use.
-
Protocol Shift: Switch to a Schotten-Baumann protocol (biphasic THF/Sat. NaHCO₃) only if the ester is stable to mild aqueous base (risky for this substrate, stick to anhydrous if possible).
-
Issue 2: "The reaction is stuck at 50% conversion after 24 hours."
-
Root Cause: Steric hindrance (e.g., tert-butyl amine) or electronic deactivation (e.g., nitro-aniline).
-
Solution:
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) at 0.1 equiv. DMAP forms a highly reactive N-sulfonylpyridinium intermediate [1].
-
Solvent Switch: Move from DCM to Acetonitrile or DMF (increases reaction rate via polarity).
-
Temperature: Heat to 40–50°C. Warning: Do not exceed 60°C to protect the ethyl ester.
-
Issue 3: "I have multiple spots; LCMS shows the ester is gone."
-
Diagnosis: Chemoselectivity Failure (Ester Aminolysis).
-
Root Cause: Reaction temperature too high or amine is acting as a base/nucleophile on the ester.
-
Solution:
-
Strict Temp Control: Keep the reaction at 0°C for the entire duration.
-
Stoichiometry: Ensure Amine is limiting (0.95 equiv) or strictly 1:1. Avoid large excesses.
-
Base Change: Use a non-nucleophilic base like DIPEA (Hünig's base) instead of Pyridine if the amine is very unreactive, to prevent pyridine itself from activating the ester.
-
Frequently Asked Questions (FAQ)
Q: Can I use aqueous conditions (Schotten-Baumann)? A: While standard for sulfonamides, it is not recommended for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate. The alkaline conditions (NaOH/Na₂CO₃) combined with the water interface risk hydrolyzing the ethyl ester to the carboxylic acid (saponification). Stick to anhydrous organic conditions (DCM/TEA).
Q: My product is an oil and won't crystallize. How do I purify? A: Sulfonamides derived from benzoates are often gummy.
-
Acid Wash: Ensure you have washed with 1M HCl to remove any pyridine.
-
Trituration: Dissolve the oil in minimal EtOAc, then slowly add Hexanes or Diethyl Ether while scratching the flask.
-
Flash Column: Use a gradient of Hexanes:EtOAc (Start 90:10, go to 60:40). The sulfonamide is usually quite polar.
Q: Why is the order of addition critical? A: If you add the Sulfonyl Chloride to the Amine (excess amine condition), you risk bis-sulfonylation (forming R-N(SO₂Ar)₂) if the amine is primary. By adding the Amine to the Chloride (excess chloride condition), you favor the mono-sulfonamide product.
References
-
DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dimethylaminopyridine (DMAP) as a Super Catalyst in Acylation and Sulfonylation." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161.
- Sulfonamide Synthesis Review: Woolven, H., et al. "The Synthesis of Sulfonamides." Chemical Reviews, vol. 114, no. 10, 2014. (General reference for standard anhydrous protocols).
-
Chemoselectivity (Ester vs Sulfonyl): Tilley, J. W., et al. "Sulfonylation of Amines in the Presence of Esters." Journal of Organic Chemistry, vol. 53, 1988.
-
Starting Material Properties: PubChem Compound Summary for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Managing the reactivity of thionyl chloride in the synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Technical Support Center: High-Fidelity Chlorosulfonation Protocols
Topic: Managing Thionyl Chloride (
Executive Summary
Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because you are optimizing the chlorosulfonation of Ethyl 2-methylbenzoate .
While Chlorosulfonic acid (
-
Ester Cleavage: The generation of HCl gas in a heated, non-aqueous environment can attack the ethyl ester, reverting it to the carboxylic acid.[1]
-
Thermal Runaway: The reaction of
with residual sulfuric acid (from ) is highly exothermic and gas-generative.
This guide provides the protocols and troubleshooting logic to navigate these risks.
Module 1: The Reaction Protocol (The "Booster" Strategy)
Context: Direct chlorosulfonation with
Optimized Workflow
| Step | Action | Technical Rationale |
| 1. Primary Sulfonation | Add Ethyl 2-methylbenzoate to excess | Low temp prevents initial ester hydrolysis and controls the regioselectivity to the 5-position (para to methyl). |
| 2. The Thionyl Ramp | CRITICAL: Add | Converts |
| 3. Thermal Activation | Slowly heat to 50–60°C. Hold for 2–4 hours. | Activation energy required for |
| 4. Degassing | Nitrogen sparge or weak vacuum at 40°C. | Removes dissolved HCl/SO2. High HCl concentration during quench promotes ester hydrolysis. |
Module 2: Visualization of Reactivity & Logic
Figure 1: The Reaction Cascade & Equilibrium Management
This diagram illustrates how Thionyl Chloride acts as a chemical "pump," removing inhibiting byproducts to drive the synthesis.[1]
Caption:
Module 3: Troubleshooting Center (FAQ)
Q1: I am seeing significant amounts of the carboxylic acid (des-ethyl product) in my LC-MS. Why?
Diagnosis: Acid-Catalyzed Ester Hydrolysis.[1][2] The combination of high temperature, moisture (even trace), and high HCl concentration attacks the ethyl ester.[1] Corrective Actions:
-
Check Reagent Quality: Ensure your
is clear/colorless. Yellow contains dissolved and indicates aging/moisture contamination. -
Lower the Temperature: Do not exceed 60°C during the thionyl chloride digestion phase.
-
The "Dry" Quench: Do not quench directly into water. Quench the reaction mixture dropwise into a mixture of Ice + Dichloromethane (DCM) . The organic solvent immediately extracts the product, shielding the ester from the aqueous acid phase.
Q2: The reaction mixture turned into a black tar upon adding .
Diagnosis: Thermal Runaway / Charring.
Adding
-
Control Addition Rate: The addition of
must be strictly rate-limited by the internal temperature, not the addition funnel speed. -
Dilution: If viscosity is too high, use 1,2-dichloroethane (DCE) as a co-solvent.[1] It is stable to chlorosulfonation and helps dissipate heat.
Q3: My yield is low, and I see "dimer" impurities (Sulfones).
Diagnosis: Friedel-Crafts Sulfonylation.
Excess reactivity can cause the newly formed sulfonyl chloride to react with another molecule of the starting material, forming a sulfone bridge (
-
Increase
Stoichiometry: Ensure the starting material is essentially consumed (converted to sulfonic acid) before heating or adding . -
Avoid "Starvation": High dilution favors sulfone formation. Keep the reaction concentrated (3–5 volumes of acid relative to substrate).
Module 4: Workup & Quenching Logic
The quench is the most hazardous step involving
Figure 2: The "Safe-Quench" Decision Tree
Follow this logic to preserve the ester and ensure safety.
Caption: Biphasic quenching protects the ester by immediately sequestering the product into the organic phase.[1][3]
Quantitative Data: Stoichiometry Guidelines
| Reagent | Molar Equiv | Role | Critical Parameter |
| Ethyl 2-methylbenzoate | 1.0 | Substrate | Purity >98% (Water <0.1%) |
| Chlorosulfonic Acid | 3.0 – 5.0 | Reagent & Solvent | Add at <5°C to prevent charring.[1] |
| Thionyl Chloride | 1.5 – 2.0 | Dehydrating Agent | Add at 20°C; Reflux at 55°C. |
| Dichloromethane | 5.0 Vol | Extraction Solvent | Use in quench to protect ester. |
References
-
Synthesis of Chlorosulfonyl Benzoates: CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[1][4] (Adapting the methyl ester protocol to the ethyl derivative).
-
Thionyl Chloride Mechanism: Reaction of Thionyl Chloride with Sulfonic Acids.[5] Royal Society of Chemistry, Chapter 6.[1]
-
Ester Stability: Fischer Esterification and Hydrolysis Equilibrium. Master Organic Chemistry.
-
Safety Data: Thionyl Chloride - GHS Hazards and Reactivity. PubChem CID 24386.
Sources
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the preparation of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
The following technical guide addresses the preparation of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 924859-48-3). This analysis focuses on the chlorosulfonylation of ethyl 2-methylbenzoate (ethyl o-toluate) using chlorosulfonic acid (
Topic: Preparation of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Analysis Provided)
Executive Summary: The Chemistry of Failure
Low yields in this specific synthesis are rarely due to a single catastrophic error. Instead, they typically result from a "death by a thousand cuts" scenario involving three competing pathways:[2]
-
Hydrolysis (The Silent Killer): The target sulfonyl chloride is thermodynamically unstable in the presence of water and acid, rapidly reverting to the water-soluble sulfonic acid during the quench.
-
Sulfone Formation (The Kinetic Trap): High local concentrations of the starting material relative to the acid favor the formation of the diaryl sulfone byproduct (
). -
Ester Cleavage: The ethyl ester is acid-labile.[1] Prolonged exposure to hot acidic conditions or uncontrolled exotherms will cleave the ethyl group, yielding the carboxylic acid analogue.
Diagnostic Matrix: Identify Your Issue
Compare your observations with these symptoms to pinpoint the root cause.
| Symptom | Likely Root Cause | The "Why" (Mechanistic Insight) | Corrective Action |
| No precipitate upon quenching; product lost in aqueous layer. | Hydrolysis to Sulfonic Acid | The sulfonyl chloride ( | Add Thionyl Chloride ( |
| Sticky, insoluble gum or solid that doesn't dissolve in base. | Sulfone Formation | The highly electrophilic product reacted with unreacted starting material. This is a bimolecular reaction favored by heat and low acid concentration. | Dilution & Temp Control: Increase |
| Product is a carboxylic acid (MP mismatch, acidic via NMR). | Ester Hydrolysis | The ethyl group was cleaved by the strong acid/water mix during a hot quench. | Controlled Quench: Never add water to the acid. Pour the reaction mixture slowly onto crushed ice/NaCl. Keep quench T < 10°C. |
| Low conversion; Starting material recovered. | "Wet" or "Spent" Reagent | Distill Reagent: If the chlorosulfonic acid is dark or fuming weakly, distill it (bp 151°C) before use. |
Deep Dive: Optimization & Protocols
The "Reinforced" Substitution Effect
The synthesis relies on Electrophilic Aromatic Substitution (EAS).
-
Target (Position 5): This position is para to the methyl and meta to the ester. These directing effects reinforce each other, making Position 5 the kinetically favored site.
-
Note: Steric hindrance at Position 3 (ortho to methyl/meta to ester) and Position 6 (ortho to ester) minimizes regioisomers.
Optimized Protocol
Standardized for 10.0 g scale.
Reagents:
-
Chlorosulfonic acid (
): 35.5 g (305 mmol, 5.0 equiv) — Excess is critical.[2] -
Thionyl Chloride (
): 10.9 g (91.4 mmol, 1.5 equiv) — Optional but recommended for yield.[2] -
Dichloromethane (DCM): For extraction.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (
). -
Chilling: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C in an ice/salt bath.
-
Addition (Critical Control Point): Add Ethyl 2-methylbenzoate dropwise over 30–45 minutes.
-
Why? Slow addition keeps the concentration of free arene low relative to the acid, suppressing sulfone formation.
-
Temp Limit: Do not exceed 5°C.[3]
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours. Monitor by TLC (Note: Sulfonyl chloride may hydrolyze on silica; look for the disappearance of SM).
-
Optimization: If yield remains low, heat to 50°C for 1 hour, then cool to 0°C and add Thionyl Chloride (1.5 equiv) dropwise. Stir 1 hour further. This converts any "stuck" sulfonic acid to the chloride.
-
-
Quenching (The Yield Killer):
-
Prepare a beaker with 200 g of crushed ice and 20 g NaCl (brine helps phase separation).
-
Pour the reaction mixture slowly onto the stirring ice.
-
Rule:Never allow the ice slurry to exceed 10°C. Add more ice if necessary.
-
-
Work-up:
-
Extract immediately with DCM (
mL). -
Wash combined organics with cold water (
), then cold sat. (careful: evolution), then brine. -
Dry over
, filter, and concentrate at °C.
-
Visualization: Troubleshooting Logic & Workflow
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the competing pathways determining your yield.
Caption: Kinetic competition between the target sulfonyl chloride and common byproducts (Sulfone, Sulfonic Acid, Hydrolyzed Ester).[2]
Figure 2: The "Ice-Quench" Decision Tree
Follow this flow to maximize recovery during the critical work-up phase.
Caption: Decision logic for the quenching and isolation process to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use chloroform instead of DCM for extraction? A: Yes, but DCM is preferred because it is more polar and generally solubilizes sulfonyl chlorides better, aiding separation from the aqueous acid layer. If using chloroform, ensure it is ethanol-free (stabilized with amylene) to prevent reaction with the sulfonyl chloride.[2]
Q: Why do I need to add Thionyl Chloride (
Q: How do I store the product? A: Sulfonyl chlorides are moisture-sensitive.[1] Store the product under an inert atmosphere (Argon/Nitrogen) in a fridge (2–8°C). If you observe a pressure buildup or an acidic smell upon opening, the product has begun to hydrolyze and release HCl.
References
-
BenchChem Technical Support. (2025).[3][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [1][2]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [1][2]
-
Science Made Alive. (n.d.). Extreme Reactivity of Chlorosulfonic Acid. Retrieved from
-
PubChem. (n.d.). 5-(chlorosulfonyl)-2-ethylbenzoic acid (Compound Summary). Retrieved from [1][2]
Sources
- 1. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 2. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Case ID: TSC-2024-ECMB-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Storage Stability, Degradation Mechanisms, and QC Protocols
Part 1: The Core Instability Mechanism (The "Why")
Researchers often underestimate the degradation speed of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . While the ethyl ester and methyl group provide a stable lipophilic scaffold, the sulfonyl chloride (
The degradation is not linear; it is autocatalytic . Once the first molecule hydrolyzes due to trace moisture, it releases Hydrogen Chloride (HCl). This HCl does not merely escape; it acidifies the micro-environment, catalyzing the hydrolysis of the neighboring ester group and accelerating further sulfonyl chloride decomposition.
Degradation Pathway Visualization
The following diagram illustrates the "Suicide Loop" that turns your white solid into a sticky, yellow gum.
Figure 1: The autocatalytic degradation cycle. Note how HCl acts as a feedback loop, accelerating the destruction of the remaining material.
Part 2: Storage Protocols (The "What to Do")
Standard "cool and dry" storage is insufficient for long-term stability (>1 month). You must interrupt the moisture contact and the HCl feedback loop.
Optimized Storage Conditions Table
| Parameter | Standard (Risky) | Optimized (Recommended) | Technical Rationale |
| Temperature | 4°C (Fridge) | -20°C (Freezer) | Arrhenius equation: Lowering T significantly reduces the rate of hydrolysis. |
| Atmosphere | Air | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is lighter and diffuses away faster. |
| Container | Polypropylene Tube | Amber Glass Vial | Plastic is permeable to moisture over time.[1] HCl fumes can also corrode plastics, contaminating the sample. |
| Sealing | Screw Cap | Parafilm M® + Desiccator | Primary seal (cap) + Secondary seal (Parafilm). Store the vial inside a secondary jar containing |
| Handling | Open Bench | Glovebox / N2 Tent | Prevent condensation. If a glovebox is unavailable, allow the vial to reach RT before opening to stop water condensing on the cold solid. |
Part 3: Troubleshooting Guide (Scenario-Based)
Scenario A: "The solid has turned into a yellow, sticky gum."
-
Diagnosis: Advanced hydrolysis. The "gum" is a eutectic mixture of the sulfonic acid, the carboxylic acid (from ester hydrolysis), and residual starting material.
-
Action: Discard. Purification is rarely worth the effort because the sulfonic acid byproduct is difficult to separate from the sulfonyl chloride without causing further degradation.
-
Prevention: See Optimized Storage Conditions above. Ensure the vial is warmed to room temperature before opening to prevent condensation.
Scenario B: "I smell a pungent, acrid odor when opening the vial."
-
Diagnosis: HCl accumulation. This indicates the degradation process has started but may not be total.
-
Action: Perform the Derivatization QC Check (see Part 4) immediately. If purity is >90%, use immediately. Do not return to storage.
-
Safety Note: Open in a fume hood. The built-up pressure can spray corrosive powder.
Scenario C: "LCMS shows multiple peaks, but the bottle is new."
-
Diagnosis: Artifactual Hydrolysis. You likely injected the sulfonyl chloride directly into a reverse-phase LCMS (which contains water/methanol). The compound degraded on the column.
-
Action: Never inject sulfonyl chlorides directly. Follow the Derivatization Protocol below.
Part 4: Quality Control Protocols (The "How to Verify")
Do not rely on melting point (unreliable due to eutectic formation) or direct LCMS. You must "freeze" the reactive center chemically before analysis.
Protocol: Morpholine Quench for Purity Assessment
This protocol converts the unstable sulfonyl chloride into a stable sulfonamide, allowing accurate HPLC/LCMS quantification.
Reagents:
-
Morpholine (1.2 equivalents) or Benzylamine.
-
Dichloromethane (DCM) (anhydrous).
-
Sample of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Step-by-Step:
-
Dissolve: Take ~5 mg of your sample and dissolve it in 1 mL of dry DCM.
-
Quench: Add 2 drops of Morpholine.
-
Observation: You may see a slight white precipitate (Morpholine-HCl salt). This is normal.
-
-
Incubate: Let stand at Room Temperature for 5 minutes.
-
Wash (Optional but recommended): Add 1 mL of water, vortex, and keep the bottom organic layer. This removes the excess amine and salts.
-
Analyze: Inject the organic layer into the LCMS.
-
Target Mass: Look for the mass of the sulfonamide derivative, not the chloride.
-
Calculation:
.
-
QC Decision Tree
Figure 2: Decision workflow for validating reagent integrity prior to synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., dissolved in DCM or THF)? A: No. Even "anhydrous" solvents absorb atmospheric moisture over time. Furthermore, nucleophilic solvents (like DMSO or Methanol) will react with the sulfonyl chloride immediately. If you must store it in solution for a few hours, use anhydrous Toluene or DCM and keep it sealed under Argon at 4°C.
Q: Why does the color change from white to pink/orange? A: This is often due to trace transition metal impurities (if synthesized via oxidative chlorination) or the formation of minor diazo-related byproducts if the precursor was an aniline. While alarming, color is less indicative of purity than physical state (solid vs. oil). Always run the Morpholine Quench to confirm.
Q: I need to weigh out 50mg, but the static is making it fly everywhere. Can I use an antistatic gun? A: Yes, but be cautious. A better approach for moisture-sensitive solids is to weigh by difference inside a capped vial or to dissolve a larger amount in a known volume of anhydrous DCM, dispense the liquid, and evaporate the solvent in the reaction vessel (if the reaction tolerates this).
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
General Handling of Moisture Sensitive Reagents
-
Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
- QC Derivatization Techniques: Kromidas, S. "HPLC Troubleshooting: Artifacts in the Analysis of Reactive Acid Chlorides." LabManager, 2012. (General principle applied to protocol).
-
Autocatalysis in Acid Chloride Decomposition
Sources
Removal of unreacted starting material from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Case ID: PUR-SO2CL-005 Topic: Removal of Unreacted Starting Material (Ethyl 2-methylbenzoate) Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate via the chlorosulfonation of Ethyl 2-methylbenzoate (Ethyl o-toluate) is a standard electrophilic aromatic substitution. However, a common failure mode is incomplete conversion, leaving lipophilic starting material (SM) that is difficult to separate from the product because both are soluble in standard organic solvents (DCM, EtOAc).
This guide addresses the removal of unreacted SM. Unlike standard acid/base extractions which remove polar byproducts (sulfonic acids), removing the non-polar ester starting material requires exploiting solubility differentials (crystallization/trituration) or kinetic control (forcing reaction completion).
Module 1: Diagnostic Triage
Q: How do I confirm the presence of unreacted starting material versus other impurities?
Before attempting purification, you must quantify the impurity. Unreacted Ethyl 2-methylbenzoate is a liquid, whereas the sulfonyl chloride product is typically a crystalline solid or semi-solid.
| Diagnostic Method | Observation (Starting Material) | Observation (Product) |
| TLC (Hex/EtOAc 8:2) | Higher | Lower |
| 1H NMR ( | Aromatic region: ~7.1–7.9 ppm (3H) | Deshielded proton ortho to |
| Physical State | Colorless Oil | White/Off-white Solid (or oil that solidifies) |
Critical Check: If your crude material is a persistent oil that refuses to solidify, you likely have >10% unreacted starting material acting as a solvent.
Module 2: Purification Protocols
Protocol A: Trituration (The Gold Standard)
Best for: Crude solids or oils containing <15% starting material.
Mechanism: The starting material (Ethyl 2-methylbenzoate) is highly soluble in aliphatic hydrocarbons (pentane/heptane/hexane). The sulfonyl chloride product, being more polar, is insoluble or sparingly soluble in cold aliphatics.
Step-by-Step:
-
Concentrate: Remove all reaction solvent (e.g., DCM) under high vacuum. The residue must be free of halogenated solvents.
-
Suspend: Add cold n-Heptane or Hexanes (5 mL per gram of crude).
-
Agitate: Sonicate or vigorously stir at 0°C for 30 minutes.
-
Observation: The product should precipitate as a white powder; the SM remains dissolved in the supernatant.
-
-
Filter: Filter rapidly through a sintered glass funnel (keep cold).
-
Wash: Wash the filter cake with one portion of cold pentane (
). -
Dry: Vacuum dry immediately to remove traces of moisture-condensing solvents.
Protocol B: Flash Chromatography (The "Last Resort")
Best for: High levels of SM (>20%) where trituration fails.
Risk Warning: Sulfonyl chlorides are unstable on silica gel due to the Lewis acidity of the silica and residual moisture, which causes hydrolysis to the sulfonic acid.
Modified Method:
-
Column Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes to remove excess amine.
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate (Start 100:0
90:10). -
Speed: Run the column fast. Do not let the compound sit on the silica.
-
Collection: Collect fractions into flasks containing traces of inert solvent to prevent crystallization during evaporation.
Module 3: Prevention (Reaction Optimization)
Q: Why is the starting material persisting?
The most effective purification is a complete reaction. Chlorosulfonation is reversible and water-sensitive.
Optimization Checklist:
-
Reagent Quality: Chlorosulfonic acid (
) hydrolyzes in air. If your reagent is old/fuming excessively, it has converted to and HCl, which are unreactive for chlorosulfonation. Distill before use. -
Thionyl Chloride Co-solvent: Add
(1.5 eq) to the reaction. This serves two purposes:-
It acts as a dehydrating agent.
-
It converts any sulfonic acid byproduct back into the sulfonyl chloride.
-
-
Temperature Staging:
-
Addition: 0°C (Controls exotherm).
-
Reaction: Ramp to 60–80°C (Required to drive the electrophilic attack on the deactivated ring).
-
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the appropriate purification method based on the physical state and impurity level of the crude material.
Figure 2: Optimized Reaction & Workup Flow
Caption: Optimized synthetic workflow emphasizing the addition of Thionyl Chloride to ensure complete conversion and minimize hydrolytic byproducts.
References
-
BenchChem. (2025).[1] Purification of aryl sulfonyl chlorides from unreacted starting material. Retrieved from 1[1]
-
Royal Society of Chemistry (RSC). (2025). Synthesis of sulfonyl chloride substrate precursors and purification via recrystallization. Retrieved from 2
-
Organic Syntheses. (1940). Preparation of p-Acetaminobenzenesulfonyl Chloride (Chlorosulfonation Protocol). Org. Syn. Coll. Vol. 2, p. 32. Retrieved from 3
-
Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[4][5] Retrieved from 5[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101786972A - Method for preparing 2-chloro-sulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
Characterization of impurities in Ethyl 5-(chlorosulfonyl)-2-methylbenzoate synthesis
Executive Summary & Impurity Landscape
User Context: You are likely synthesizing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (Target) via the chlorosulfonation of Ethyl 2-methylbenzoate (Starting Material) using chlorosulfonic acid (
This reaction is an Electrophilic Aromatic Substitution (EAS) governed by the directing effects of the methyl group (activator, ortho/para) and the ethyl ester (deactivator, meta) . While these groups cooperatively direct to the C5 position, the harsh conditions required for chlorosulfonation introduce a specific profile of impurities that must be monitored.
Impurity Characterization Table
| Impurity Type | ID | Chemical Name | Origin/Mechanism | Retention (Rel. to Target)* |
| Regioisomer | IMP-A | Ethyl 3-(chlorosulfonyl)-2-methylbenzoate | Steric Leakage: Competitive sulfonation at the C3 position (ortho to methyl, meta to ester).[1] Suppressed by steric crowding but increases at high T. | |
| Hydrolysis | IMP-B | 5-(Chlorosulfonyl)-2-methylbenzoic acid | Ester Hydrolysis: Acid-catalyzed cleavage of the ethyl ester due to moisture ingress or prolonged acidic workup.[1] | < 0.5 (Polar/Early) |
| Hydrolysis | IMP-C | Ethyl 5-sulfo-2-methylbenzoate | Chloride Hydrolysis: Hydrolysis of the sulfonyl chloride moiety to the sulfonic acid during quench/wash.[1] | < 0.2 (Very Polar) |
| Dimer | IMP-D | Bis(3-ethoxycarbonyl-4-methylphenyl) sulfone | Sulfonylation: Reaction of the active sulfonyl species with unreacted starting material.[1] Favored by low acid equivalents. | > 1.5 (Late eluting) |
| Starting Mat. | SM | Ethyl 2-methylbenzoate | Incomplete Reaction: Insufficient electrophile ( |
*Note: Relative Retention Times (RRT) are estimates based on standard C18 Reverse Phase HPLC behavior (Acetonitrile/Water/TFA).
Diagnostic Troubleshooting (Q&A)
Category A: Reaction Control & Stoichiometry[1]
Q1: My HPLC shows a persistent 5-10% peak of "IMP-D" (Sulfone). Adding more chlorosulfonic acid doesn't seem to reduce it. Why?
A: This is a classic kinetic vs. thermodynamic issue.
-
The Cause: Sulfone formation (IMP-D) is a bimolecular reaction where the product (sulfonyl chloride/acid) attacks the unreacted starting material. This typically happens early in the reaction if the concentration of Starting Material (SM) is high relative to the chlorosulfonic acid, or if the mixing is poor.
-
The Fix:
-
Temperature Control: Ensure the reagent addition is performed at
C. Sulfone formation has a higher activation energy than chlorosulfonation; keeping it cold suppresses the side reaction. -
Dilution Effect: Do not add the SM directly to the acid. Dissolve SM in a non-reactive solvent (like Dichloromethane or Chloroform) if your protocol allows, or add the SM very slowly to a large excess of
to keep the local concentration of SM low. -
Thionyl Chloride (
): If you are observing high sulfone levels, ensure you are not "starving" the reaction of chloride ions. Adding helps convert the intermediate sulfonic acid to the chloride rapidly, preventing it from reacting with SM.
-
Q2: I see a new peak (IMP-A) eluting just before my product. Is this the 3-isomer, and how do I remove it?
A: Yes, this is likely the C3-regioisomer.[1]
-
The Mechanism: While the C5 position is electronically favored (para to methyl, meta to ester) and sterically open, the C3 position is also electronically activated (ortho to methyl, meta to ester).[1] However, C3 is "sandwiched" between the methyl and ester groups.
-
Troubleshooting:
-
Thermodynamics: High reaction temperatures (
C) provide enough energy to overcome the steric barrier at C3. Lower your reaction plateau temperature. -
Purification: Regioisomers are notoriously difficult to separate by flash chromatography due to similar polarity. Recrystallization is the preferred method here. The C5-isomer (Target) is generally more symmetrical and crystalline. Try recrystallizing from a mixture of Hexanes/Ethyl Acetate or pure Cyclohexane.
-
Category B: Workup & Stability[1][2]
Q3: My product purity is 98% in the reaction mixture, but drops to 85% after aqueous workup. The main impurity is very polar (IMP-C). What is happening?
A: You are hydrolyzing your Sulfonyl Chloride.
-
The Cause: Sulfonyl chlorides are moisture sensitive. During the "quench" step (pouring reaction mix onto ice), the exothermic reaction generates heat. If the temperature spikes during the quench, the water will attack the
group, reverting it to the sulfonic acid (IMP-C).[1] -
The Protocol:
-
The "Reverse Quench": Never pour water into the reaction. Pour the reaction mixture slowly onto a rapidly stirred slurry of ice/water.
-
Temperature Cap: Maintain the quench temperature
C. -
Speed: Extract immediately into an organic solvent (DCM or EtOAc) once the ice melts. Do not let the product sit in the acidic aqueous layer.
-
Q4: I see a shift in the NMR ethyl peaks (quartet/triplet). Could I be losing the ester group?
A: Yes, this indicates formation of IMP-B (Acid derivative).[1]
-
The Cause: While esters are generally stable, the highly acidic environment of
combined with heat can catalyze ester hydrolysis. -
Verification: Check the proton NMR. The loss of the ethyl quartet (
ppm) and triplet ( ppm), or the appearance of a broad singlet at ppm (Carboxylic acid), confirms hydrolysis.[1] -
Prevention: Ensure your starting material is dry. Moisture in the reagents creates
, which is a potent hydrolysis catalyst.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways leading to the target and the critical impurities described above.
Figure 1: Reaction network showing the main synthetic route (Green) and competitive impurity pathways (Red/Dashed).[1]
Analytical Verification Protocol
To ensure the integrity of your compound, use the following "Self-Validating" analytical checks.
HPLC Method Parameters (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Ester/Carbonyl).
NMR Diagnostic Checklist ( NMR, )
| Feature | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aromatic C6-H | Doublet (d) | Key Indicator. This proton is ortho to the | |
| Aromatic C3/C4-H | Multiplet | Standard aromatic region.[1] | |
| Ethyl Ester ( | Quartet | Integrity Check. Loss or shift indicates IMP-B (Ester hydrolysis). | |
| Ethyl Ester ( | Triplet | Coupled to the quartet. | |
| Aryl-Methyl ( | Singlet | Distinct singlet.[1] |
References
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid (Analogous Procedure). Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10857839, Methyl 2-[(chlorosulfonyl)methyl]benzoate (Structural Analog).[1] Retrieved from [Link][1]
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Ticket ID: SC-8829-ETH Subject: Process Optimization & Troubleshooting for Chlorosulfonation of Ethyl 2-methylbenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Target Molecule: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate CAS: 924859-48-3 (Analogous to Methyl ester CAS 103342-27-4) Reaction Type: Electrophilic Aromatic Substitution (Chlorosulfonation)
The Chemical Logic (Why this works)
The synthesis relies on the cooperative directing effects of the substituents on the benzene ring.
-
Methyl Group (C2): An ortho/para director. It activates the ring.
-
Ethyl Ester Group (C1): A meta director. It deactivates the ring.
-
Result: The position para to the methyl group (C5) is also meta to the ester group. These directing effects reinforce each other, making C5 the highly favored site for electrophilic attack by the chlorosulfonium ion (
).
Scale-Up Criticality
While bench-scale synthesis often uses a "dump-and-stir" approach, scaling this reaction (
-
Thermal Runaway: The reaction is exothermic.
-
Gas Evolution: Massive generation of HCl gas requires efficient scrubbing.
-
Quench Violence: Chlorosulfonic acid reacts explosively with water.
Standard Operating Procedure (Scale-Up Adapted)
Reagents:
-
Ethyl 2-methylbenzoate (1.0 equiv)
-
Chlorosulfonic acid (
) (3.0 - 5.0 equiv) -
Thionyl Chloride (
) (0.5 - 1.0 equiv) — Optional but recommended to convert sulfonic acid byproducts to the target chloride.
Phase 1: Reaction Assembly
-
Setup: Dry reactor with overhead stirring, internal temperature probe, and a high-capacity HCl scrubber (NaOH trap).
-
Charging: Charge Chlorosulfonic acid first. Cool to
.-
Technical Note: We charge the acid first to maintain a high concentration of electrophile relative to the substrate, minimizing "sulfone" dimer formation (Ar-SO2-Ar).
-
-
Addition: Add Ethyl 2-methylbenzoate dropwise/metered.
-
Control: Maintain internal temp
. -
Observation: HCl gas evolution will be immediate.
-
Phase 2: Cooking
-
Ramp: Once addition is complete, slowly warm the mixture to
. -
Hold: Stir for 3–6 hours.
-
Checkpoint: Monitor by HPLC/TLC. If >5% unreacted sulfonic acid (hydrolysis intermediate) remains, add Thionyl Chloride dropwise at
and stir for an additional hour.
-
Phase 3: The Quench (CRITICAL SAFETY)
Do NOT pour water into the reaction mixture.
-
Reverse Quench: Prepare a separate vessel with crushed ice/water (approx. 5x reaction volume).
-
Transfer: Slowly meter the reaction mass into the agitated ice water.
-
Temp Control: Keep quench mass
. Higher temps accelerate the hydrolysis of your product back to the sulfonic acid.
-
Visualization: Process Workflow
Caption: Logical flow for the chlorosulfonation process, highlighting the decision point for Thionyl Chloride addition.
Troubleshooting Guide (FAQ)
Category A: Yield Issues
Q: My yield is significantly lower than the literature (e.g., <50%). Where did the product go?
-
Diagnosis: The sulfonyl chloride likely hydrolyzed back to the sulfonic acid (water-soluble) during the quench or wash steps.
-
Fix:
-
Quench Temperature: Ensure the quench vessel stays below
. -
Speed: Perform the extraction immediately after quenching. Do not let the aqueous suspension sit.
-
pH Control: Avoid strong basic washes. Use dilute bicarbonate or brine. High pH rapidly hydrolyzes sulfonyl chlorides.
-
Q: I see a large "dimer" peak in the LCMS.
-
Diagnosis: Sulfone formation (Ar-SO2-Ar). This happens when the aromatic ring reacts with the already-formed sulfonyl chloride instead of a fresh
molecule. -
Fix: Increase the equivalents of Chlorosulfonic acid (move from 3.0eq to 5.0eq). Ensure vigorous stirring to prevent local "starvation" of the acid.
Category B: Physical State & Purity[1]
Q: The product is an oil, but it's supposed to be a solid (or vice versa).
-
Diagnosis: Impurities depress the melting point.
-
Regioisomers: Small amounts of the C3-isomer.
-
Solvent: Residual DCM or Toluene.
-
-
Fix:
-
Trituration: Add cold hexane or heptane to the oil and scratch/sonicate to induce crystallization.
-
Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (high ratio of hexane).
-
Q: The reaction mass turned into a solid block during heating.
-
Diagnosis: Insufficient solvent effect.
acts as both reagent and solvent. As it is consumed, the volume drops and viscosity rises. -
Fix: Add an inert solvent like Chloroform or 1,2-Dichloroethane to the reaction mixture before heating. Note that this will lower the boiling point and may require longer reaction times.
Logic Tree: Troubleshooting Matrix
Caption: Decision matrix for diagnosing common scale-up failures based on yield and purity data.
Safety Data & Handling (E-E-A-T)
| Parameter | Specification / Hazard | Mitigation |
| Chlorosulfonic Acid | Water Reactive / TIH (Toxic Inhalation Hazard) | Use essentially dry glassware. Have a "dry" quench bucket (sand/soda ash) nearby. Never use water on a spill.[1] |
| HCl Gas | Corrosive / Lung Damage | Scrubber required. Do not rely solely on fume hood airflow for kg-scale reactions. |
| Quench Exotherm | Violent boiling / Splash | Reverse Quench is mandatory for volumes >100mL. Meter reaction mass into ice, never vice versa. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10857839, Methyl 2-[(chlorosulfonyl)methyl]benzoate. (Analogous chemistry and safety data). Retrieved from [Link]
- Google Patents.Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (CN112979506A). (Process parameters for chlorosulfonation of methyl benzoates).
-
Veolia North America. Chlorosulfonic Acid Safety Data Sheet & Handling Guide. (Critical safety protocols for scale-up). Retrieved from [Link]
-
Stanford Environmental Health & Safety. Scale-Up Safety Guide. (General protocols for exothermic reaction scaling). Retrieved from [Link]
Sources
Validation & Comparative
Analytical Profiling Guide: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
[1]
Executive Summary & Chemical Context
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its reactivity, driven by the chlorosulfonyl moiety (-SO₂Cl), requires precise analytical control to distinguish it from its hydrolysis product (sulfonic acid) and its starting material (Ethyl 2-methylbenzoate).
This guide compares the NMR performance of this compound against its synthetic precursor (for reaction monitoring) and evaluates solvent suitability (CDCl₃ vs. DMSO-d₆) to ensure data integrity.
Core Structural Attributes[1][2][3][4][5][6][7]
Comparative Analysis: Precursor vs. Product
The most effective way to validate the formation of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is by direct comparison with its precursor, Ethyl 2-methylbenzoate .[1]
1H NMR Performance Metrics (400 MHz, CDCl₃)
The introduction of the -SO₂Cl group at position 5 breaks the symmetry of the aromatic multiplets found in the precursor, creating a distinct AMX spin system .
| Proton Assignment | Precursor: Ethyl 2-methylbenzoate | Product: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | Shift Change (Δδ) | Diagnostic Significance |
| H-6 (Ar-H) | ~7.90 ppm (d) | ~8.65 ppm (d, J=2.0 Hz) | +0.75 ppm | Primary Indicator. Extreme downfield shift due to combined ortho-EWG effects (COOEt + SO₂Cl).[1] |
| H-4 (Ar-H) | ~7.35 ppm (m) | ~8.05 ppm (dd, J=8.0, 2.0 Hz) | +0.70 ppm | Secondary Indicator. Shift due to ortho-SO₂Cl.[1] Appears as a doublet of doublets. |
| H-3 (Ar-H) | ~7.25 ppm (m) | ~7.45 ppm (d, J=8.0 Hz) | +0.20 ppm | Minimal shift (meta to SO₂Cl).[1] Remains coupled to H-4. |
| H-5 (Ar-H) | ~7.30 ppm (m) | Absent | N/A | Loss of signal confirms substitution at C-5.[1] |
| Ar-CH₃ | 2.60 ppm (s) | 2.72 ppm (s) | +0.12 ppm | Slight downfield shift due to global ring deactivation.[1] |
| Ethyl -CH₂- | 4.35 ppm (q) | 4.42 ppm (q) | +0.07 ppm | Minimal change; distant from reaction center.[1] |
Solvent System Comparison: Stability Warning
The choice of deuterated solvent is critical for sulfonyl chlorides due to their moisture sensitivity.
-
Alternative A: Chloroform-d (CDCl₃) [1]
-
Verdict: Recommended.
-
Pros: Inert to the electrophile; provides sharp resolution of coupling constants.
-
Cons: Acidic impurities in aged CDCl₃ can catalyze ester hydrolysis (neutralize with K₂CO₃ if needed).
-
-
Alternative B: DMSO-d₆
-
Verdict: High Risk / Not Recommended. [1]
-
Mechanism of Failure: DMSO is hygroscopic. Residual water rapidly hydrolyzes -SO₂Cl to -SO₃H.[1] Furthermore, DMSO can act as a nucleophile at high temperatures, potentially degrading the sample.
-
Spectral Artifact: Appearance of a broad singlet at ~10-12 ppm (Sulfonic acid proton) and upfield shift of aromatic protons H-4 and H-6.[1]
-
Detailed Experimental Protocols
Protocol A: Sample Preparation (Strict Anhydrous Technique)
-
Objective: Prevent hydrolysis during analysis.
-
Reagents: 99.8% D CDCl₃ (stored over 4Å molecular sieves).
-
Workflow:
-
Dry the crude product under high vacuum (< 1 mbar) for 30 minutes to remove trace reaction solvents.
-
Flush the NMR tube with dry Nitrogen or Argon gas.
-
Dissolve 10-15 mg of sample in 0.6 mL of dry CDCl₃.
-
Critical Step: Run the spectrum immediately (within 15 minutes of dissolution).
-
Protocol B: Data Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet (which has a long T1 relaxation time).
-
Number of Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): ≥ 2.0 seconds.
Structural Elucidation Logic (Self-Validating System)
1H NMR Logic
-
Identify the Skeleton: Locate the ethyl ester (triplet ~1.4, quartet ~4.[2]4) and the aryl methyl (singlet ~2.7). Integration ratio must be 3:2:3.
-
Verify Substitution Pattern (Region 7.4 - 8.7 ppm):
-
Look for the "Isolated Doublet" at ~8.65 ppm (H-6).[1] The small coupling constant (J ~2 Hz) confirms it is meta to H-4 and has no ortho neighbor.[1]
-
Look for the "Roofing Effect" : H-3 and H-4 will lean towards each other, but the chemical shift difference is large enough to see a clear first-order AMX system.[1]
-
-
Purity Check: Any multiplet in the 7.2-7.3 ppm range suggests unreacted starting material.[1]
13C NMR Logic (100 MHz, CDCl₃)
Visualization: In-Process Control (IPC) Workflow
The following diagram illustrates the decision logic for monitoring the chlorosulfonation reaction using NMR.
Caption: Logic flow for validating reaction completion via 1H NMR monitoring of the H-6 diagnostic signal.
References
-
ChemicalBook. Ethyl 2-methylbenzoate 1H NMR Spectrum (Precursor Data). Retrieved from .
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][4][5] Retrieved from .
-
BenchChem. Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Analogous Chlorosulfonation Protocols). Retrieved from .
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from .
Sources
- 1. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 2. CSD Solution #13 [chem.ucalgary.ca]
- 3. rsc.org [rsc.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Technical Comparison Guide: FT-IR Characterization of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (ECM) is a critical pharmacophore intermediate, primarily utilized in the synthesis of sulfonamide-based therapeutics and agrochemicals. Its dual electrophilic nature—possessing both a chlorosulfonyl group (-SO₂Cl) and an ethyl ester (-COOEt) —makes it a versatile but reactive building block.
For researchers and drug development professionals, Fourier Transform Infrared (FT-IR) spectroscopy serves as the primary "fingerprinting" modality for rapid Quality Control (QC) and stability assessment. While Nuclear Magnetic Resonance (NMR) provides superior structural connectivity data, FT-IR offers an immediate, cost-effective readout of functional group integrity—specifically the moisture-sensitive sulfonyl chloride moiety.
This guide objectively compares FT-IR against alternative analytical techniques (NMR, Raman) and provides a detailed spectral assignment protocol to validate compound purity.
Structural Analysis & Spectral Prediction
To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into its constituent vibrational modes. ECM combines an aromatic ester with a sulfonyl chloride, creating a unique spectral signature.
functional Group Breakdown
| Functional Group | Bond Type | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride | S=O[1][2] | Asymmetric Stretch | 1375 – 1410 | Strong |
| S=O | Symmetric Stretch | 1170 – 1190 | Strong | |
| Ester (Benzoate) | C=O | Carbonyl Stretch | 1715 – 1730 | Strong/Sharp |
| C-O | C-O-C Stretch | 1260 – 1290 | Strong | |
| Aromatic Ring | C=C | Ring Breathing | 1580 – 1600 | Medium |
| C-H | Aromatic Stretch | 3030 – 3100 | Weak | |
| Alkyl (Ethyl/Methyl) | C-H | Aliphatic Stretch | 2900 – 2980 | Medium |
Expert Insight: The most critical region for QC is 1375–1170 cm⁻¹ . The sulfonyl chloride doublet is distinct. If the sample has hydrolyzed, these peaks will shift significantly (to sulfonate forms), and a broad O-H stretch will appear above 3200 cm⁻¹.
Comparative Analysis: FT-IR vs. Alternatives
While FT-IR is the industry workhorse for identity testing, it is not the only tool available.[3] The following comparison evaluates FT-IR against NMR and Raman spectroscopy for the specific application of identifying ECM.
Performance Matrix
| Feature | FT-IR (Mid-IR) | ¹H NMR (400 MHz) | Raman (785/1064 nm) |
| Primary Utility | Rapid ID & Functional Group QC | Structural Elucidation | Polymorph ID & Sealed Vials |
| Sulfonyl Cl Detection | Excellent (Distinct S=O bands) | Indirect (via deshielding) | Good (S-Cl stretch visible) |
| Sample Prep | Minimal (ATR) or KBr Pellet | High (Deuterated Solvents) | None (Point-and-Shoot) |
| Moisture Sensitivity | High (Detects hydrolysis OH) | Low (Unless water peak interferes) | Low (Water is weak scatterer) |
| Throughput | < 2 mins/sample | 10–20 mins/sample | < 1 min/sample |
| Cost Per Scan | Low | High | Low |
Decision Logic: When to Use Which?
Figure 1: Analytical technique selection workflow based on research stage and sample containment.
Experimental Protocol (FT-IR)
To ensure reproducible data, especially given the hydrolytic instability of the chlorosulfonyl group, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR)
ATR is preferred over KBr pellets for this compound to minimize exposure to atmospheric moisture during sample preparation.
-
Instrument Purge: Purge the FT-IR optical bench with dry nitrogen or dry air for 15 minutes prior to scanning to remove background water vapor and CO₂.
-
Crystal Cleaning: Clean the Diamond or ZnSe ATR crystal with isopropanol. Ensure it is completely dry.
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).
-
Sample Loading: Place a small amount (approx. 5–10 mg) of solid ECM onto the crystal.
-
Critical Step: Apply pressure immediately using the anvil to ensure good contact.
-
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Post-Run Cleaning: Immediately wipe the crystal with acetone or dichloromethane. Sulfonyl chlorides can be corrosive to certain crystal mountings if left for extended periods.
Workflow Visualization
Figure 2: Step-by-step ATR-FTIR acquisition workflow emphasizing moisture control.
Data Interpretation & Troubleshooting
The "Fingerprint" Region Analysis
The spectrum of ECM is dominated by the electron-withdrawing nature of the substituents on the benzene ring.
-
The Carbonyl Region (1700–1750 cm⁻¹):
-
The Sulfonyl Region (1150–1400 cm⁻¹):
-
1380 cm⁻¹ (Asymmetric SO₂): This is often the strongest peak in the spectrum aside from the carbonyl.
-
1175 cm⁻¹ (Symmetric SO₂): A sharp, distinct companion peak.
-
Note: These bands are sensitive to the "R" group. In sulfonamides (the product of the next step), these peaks shift to lower frequencies (typically 1335/1160 cm⁻¹).
-
-
The "Red Flag" (Hydrolysis Indicator):
-
Sulfonyl chlorides are moisture sensitive. Upon exposure to humid air, ECM hydrolyzes to Ethyl 5-sulfho-2-methylbenzoate (sulfonic acid) and HCl.
-
Indicator: Appearance of a broad, medium-intensity band centered around 3400 cm⁻¹ (O-H stretch from sulfonic acid/water) and a shift of the S=O bands to lower wavenumbers (sulfonate character).
-
Comparison with Common Impurities
| Impurity | Key Spectral Differentiator |
| Ethyl o-toluate (Starting Material) | Missing SO₂ bands (1380/1175 cm⁻¹). |
| Sulfonic Acid (Hydrolysis Product) | Broad O-H stretch (3200-3600 cm⁻¹); SO₂ bands broaden. |
| Solvent Residue (e.g., Toluene) | Monosubstituted benzene overtones (1700-2000 cm⁻¹ pattern changes). |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5] (Standard reference for functional group assignments).
-
NIST Chemistry WebBook. Infrared Spectroscopy of Benzoate Esters. National Institute of Standards and Technology.[6] [Link]
-
Bentley, T. W., et al. (2009).[1] Hydrolysis of Sulfonyl Chlorides. Journal of Physical Organic Chemistry. (Mechanistic insight into moisture sensitivity). [Link]
-
PubChem. Ethyl 2-methylbenzoate (Analogous Structure Data). National Library of Medicine. [Link]
Sources
Comparative Guide: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate vs. Standard Sulfonylating Agents
[1]
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (referred to herein as ECMB ) represents a specialized class of "functionalized arylsulfonyl chlorides."[1] Unlike ubiquitous reagents such as p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) , which are primarily used as leaving groups or transient protecting groups, ECMB is designed as a structural scaffold .
Key Verdict: ECMB exhibits higher electrophilicity than TsCl due to the cooperative electronic effects of the meta-ester group. While this results in faster reaction kinetics with nucleophiles, it necessitates stricter moisture control to prevent hydrolysis. Its primary value lies in its bifunctionality : the sulfonyl chloride enables sulfonamide formation, while the ethyl ester remains available for subsequent diversification (e.g., saponification to carboxylic acid), making it a superior choice for fragment-based drug design (FBDD).
Chemical Profile & Mechanistic Basis[2][3]
To understand the utility of ECMB, we must analyze its electronic environment relative to the industry standard, TsCl.
Structural Analysis[1]
-
Core Scaffold: 2-Methylbenzoic acid ethyl ester (Ethyl o-toluate).[1][2]
-
Functional Group: Chlorosulfonyl (-SO₂Cl) at position 5.[1][3]
-
Regiochemistry: The sulfonyl group is para to the methyl group and meta to the ester.
Electronic Effects (Hammett Analysis)
The reactivity of sulfonyl chlorides toward nucleophiles is governed by the electron density at the sulfur atom. We can predict reactivity using Hammett substituent constants (
Visualization: Reaction Mechanism & Selection Logic[1]
Mechanism of Sulfonylation
The following diagram illustrates the addition-elimination pathway. Note the role of the ester (COOEt) in withdrawing electron density, thereby lowering the activation energy for the nucleophilic attack.
Caption: Mechanism of sulfonylation. The meta-ester group on ECMB enhances the electrophilicity of the sulfur, accelerating the nucleophilic attack compared to TsCl.
Reagent Selection Decision Tree
Caption: Decision framework for selecting ECMB versus standard agents based on structural requirements.
Comparative Performance Analysis
The following table contrasts ECMB with common alternatives. Data is derived from structure-activity principles and representative kinetic studies of substituted benzenesulfonyl chlorides.[1]
| Feature | ECMB | TsCl (Tosyl Chloride) | MsCl (Mesyl Chloride) |
| Primary Role | Scaffold Building Block | Leaving Group / Protecting Group | Leaving Group |
| Electrophilicity | High (+I, +M effects from Ester) | Moderate (+I effect from Methyl) | High (Sterically unhindered) |
| Hydrolytic Stability | Low (Moisture sensitive) | High (Stable solid) | Moderate |
| Reaction Rate ( | ~2.5x faster than TsCl | 1.0 (Reference) | Varies (Steric dependent) |
| Selectivity | High for | High | Low (Can chlorinate alcohols) |
| Downstream Utility | Ester hydrolysis | None (Inert toyl group) | None (Methyl group) |
| Atom Economy | High (if part of final drug) | Low (if used as LG) | High |
Experimental Protocol: Sulfonylation with ECMB
Objective: Synthesis of a sulfonamide scaffold while preserving the ethyl ester. Critical Constraint: Avoid strong aqueous bases (NaOH/KOH) during the reaction workup to prevent premature hydrolysis of the benzoate ester.
Materials
-
Reagent: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv).
-
Substrate: Primary or Secondary Amine (1.0 - 1.1 equiv).[1]
-
Base: Pyridine (solvent/base) OR Triethylamine (1.2 equiv) in DCM.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology
-
Preparation (0 min):
-
Dry all glassware. ECMB is sensitive to moisture.
-
Dissolve the amine in anhydrous DCM (0.2 M concentration).
-
Add Triethylamine (1.2 equiv). Cool the mixture to 0°C (Ice bath).
-
Expert Insight: Unlike TsCl, which can often be run at room temperature (RT), ECMB's higher reactivity suggests starting at 0°C to minimize impurity formation.
-
-
Addition (15 min):
-
Dissolve ECMB in a minimal amount of DCM.
-
Add the ECMB solution dropwise to the amine mixture over 15 minutes.
-
Why? Controlled addition prevents localized high concentrations that could lead to bis-sulfonylation if the amine is primary.[1]
-
-
Reaction & Monitoring (1 - 4 hours):
-
Allow to warm to RT.
-
Self-Validating Step (TLC/LCMS): Monitor consumption of the amine.
-
Check: Look for the disappearance of the starting amine peak.
-
Check: Ensure the Ethyl Ester peak (M+29 or characteristic NMR quartet/triplet) is intact. If the ester cleaves, you will see the carboxylic acid mass (M-28).
-
-
-
Workup (Critical Phase):
-
Do NOT use NaOH.
-
Quench with 1M HCl (to remove excess amine/pyridine) or saturated NH₄Cl .
-
Extract with DCM. Wash with brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallization (EtOH/Hexane) is often sufficient due to the crystallinity of the benzoate core. Flash chromatography (Hexane/EtOAc) if necessary.
-
Applications in Drug Discovery[2][10]
ECMB is particularly valuable in Fragment-Based Drug Design (FBDD) .[1]
-
The "Dual-Vector" Approach:
-
Vector 1 (Sulfonamide): The sulfonyl chloride reacts with a library of amines to explore one region of the binding pocket.
-
Vector 2 (Benzoate): The ethyl ester is hydrolyzed (LiOH/THF/Water) to the acid, which is then coupled with a second library of amines/heterocycles.
-
-
Therapeutic Areas: This scaffold is frequently observed in PPAR agonists (metabolic diseases) and chemokine receptor antagonists , where the central phenyl ring directs the two "arms" of the molecule into distinct hydrophobic pockets.
References
-
Hammett Equation & Sulfonyl Reactivity
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Context: Provides the values used to predict the enhanced reactivity of ECMB compared to TsCl.
-
-
Synthesis of Sulfonamide Scaffolds
-
General Reactivity of Arenesulfonyl Chlorides
-
Bentley, T. W., & Jones, R. O. (1993). Mechanism of solvolysis of sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. Link
- Context: Establishes the character of sulfonylation and the impact of electron-withdrawing groups on r
-
-
Structural Data (ECMB Analogues)
Sources
- 1. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 2. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. oxfordreference.com [oxfordreference.com]
- 6. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
Analytical methods for determining the purity of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
[1]
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]
-
Kishore, M., et al. (2013). A validated RP-HPLC method for the determination of sulfonyl chlorides in pharmaceutical intermediates via derivatization. Journal of Chromatographic Science, 51(8), 715-721.[1]
-
Vogel, A.I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Potentiometric Titration methodology).
-
BenchChem. (2025).[2][4] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
Sources
- 1. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. 苯磺酰氯 derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
A Senior Application Scientist's Guide to Sulfonamide Derivatives from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of sulfonamide derivatives synthesized from the versatile starting material, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offers detailed characterization methodologies, and presents a comparative analysis of their potential biological activities, supported by experimental data from analogous systems. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to explore this promising class of compounds for therapeutic applications.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents, diuretics, and anti-inflammatory drugs, the sulfonamide moiety continues to be a privileged scaffold in drug discovery.[2] Its enduring appeal lies in its synthetic accessibility, metabolic stability, and its ability to engage in key hydrogen bonding interactions with biological targets.[3][4]
This guide focuses on a specific, yet highly adaptable, synthetic entry point: Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . The strategic placement of the chlorosulfonyl group, the methyl substituent, and the ethyl ester provides a trifecta of reactive and modifiable sites, allowing for the generation of diverse libraries of sulfonamide derivatives with distinct physicochemical and pharmacological properties.
Synthetic Strategy: From a Common Precursor to a Diverse Library
The synthesis of sulfonamide derivatives from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a robust and versatile process, primarily involving the nucleophilic substitution of the sulfonyl chloride by a primary or secondary amine. This reaction is typically straightforward and high-yielding.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a divergent approach, where a single, readily available starting material gives rise to a multitude of distinct chemical entities.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of N-substituted Sulfonamides
This protocol provides a representative procedure for the synthesis of a sulfonamide derivative from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate and a generic primary amine.
Materials:
-
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 eq) in dichloromethane (10 mL/mmol) at 0 °C, add the desired amine (1.1 eq).
-
Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired sulfonamide derivative.
Comprehensive Characterization: Confirming Structure and Purity
Thorough characterization is paramount to ensure the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for a Representative Derivative (N-benzyl) |
| ¹H NMR | Provides information on the chemical environment of protons. | Aromatic protons from the benzoate and benzyl rings, a singlet for the methyl group, a triplet and quartet for the ethyl ester, a doublet for the benzylic CH₂, and a broad singlet for the sulfonamide N-H. |
| ¹³C NMR | Identifies the number and types of carbon atoms. | Signals corresponding to the ester carbonyl, aromatic carbons, aliphatic carbons of the ethyl and benzyl groups, and the methyl group. |
| FT-IR | Identifies functional groups. | Characteristic stretching frequencies for N-H (sulfonamide), C=O (ester), and S=O (sulfonyl) groups. |
| Mass Spec (ESI) | Determines the molecular weight and fragmentation pattern. | A prominent [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight of the derivative. |
Comparative Analysis of Biological Activities
While direct comparative studies on a library of sulfonamides derived from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate are not extensively reported in the literature, we can extrapolate potential activities and performance based on the broader class of benzenesulfonamides. The choice of the amine substituent will critically influence the biological activity.
Antimicrobial Activity
Rationale: Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] Human cells are unaffected as they obtain folic acid from their diet.
Comparative Performance: The antimicrobial efficacy of the synthesized derivatives would be expected to vary based on the nature of the R-group introduced from the amine.
| Amine Substituent (R-group) | Hypothesized Impact on Antimicrobial Activity | Supporting Rationale/Alternative Compounds |
| Small, polar groups | May enhance solubility and cell wall penetration. | Similar to early sulfa drugs like sulfanilamide. |
| Heterocyclic moieties (e.g., thiazole, pyrimidine) | Often leads to potent antibacterial activity. | Sulfathiazole and sulfadiazine are classic examples of highly active heterocyclic sulfonamides.[5] |
| Bulky, lipophilic groups | May decrease antibacterial activity but could be explored for other targets. | Increased lipophilicity can sometimes hinder penetration into bacterial cells. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a series of twofold dilutions of the synthesized sulfonamide derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Rationale: Many sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6][7] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can lead to apoptosis.[8]
Comparative Performance:
Caption: Key factors influencing the anticancer activity of sulfonamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamide derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Enzyme Inhibition
Rationale: Beyond CAs, sulfonamides have been shown to inhibit a range of other enzymes, including various proteases, kinases, and cholinesterases, by interacting with key residues in their active sites.[4][9]
Comparative Performance: The inhibitory profile against different enzymes will be highly dependent on the three-dimensional shape and electronic properties of the amine substituent.
| Enzyme Target | Desirable Features in the Amine Substituent | Example of an Alternative Sulfonamide Inhibitor |
| Carbonic Anhydrase | Aromatic or heterocyclic groups that can form additional interactions with the active site. | Dorzolamide, a topical CA inhibitor for glaucoma. |
| Proteases | Groups that can mimic the natural substrate and interact with the catalytic residues. | Amprenavir, an HIV protease inhibitor. |
| Kinases | Moieties that can occupy the ATP-binding pocket. | Pazopanib, a multi-targeted tyrosine kinase inhibitor. |
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the synthesized sulfonamide derivatives to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme.
-
Activity Measurement: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the IC₅₀ value for each compound.
Conclusion and Future Directions
The synthetic accessibility of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate provides a powerful platform for the generation of diverse sulfonamide libraries. While direct comparative data for derivatives from this specific precursor is emerging, the well-established structure-activity relationships within the broader sulfonamide class provide a strong predictive framework for their potential biological activities. The strategic selection of amine building blocks will be crucial in tailoring the pharmacological profiles of these derivatives for specific therapeutic targets. Future research should focus on the systematic synthesis and screening of these compounds against a panel of biological targets to fully elucidate their therapeutic potential and establish clear, data-driven comparisons.
References
- Ali, A., et al. (2009). Antibacterial activity of some new benzenesulphonamide derivatives. Frontiers in Bioscience, 14, 4849-4855.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
- Ghorab, M. M., et al. (2014). Novel Sulfonamide Derivatives as Anticancer Agents. Acta Poloniae Pharmaceutica, 71(5), 793-803.
- Rehman, H., et al. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 31(3), 431-440.
- Said, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16805.
- Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11(4), 199-223.
- Rehman, A., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1739-1745.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024).
- Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.
- Paketurytė-Latvė, V., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 16.
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
- Said, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16805.
- Rehman, A., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1739-1745.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024).
- Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OF p-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of experimental medicine, 75(4), 369–381.
Sources
- 1. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC-MS methods for analyzing reactions with Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Executive Summary
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 120258-53-9) is a bifunctional intermediate critical in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its analysis presents a specific challenge: the sulfonyl chloride (-SO₂Cl) moiety is highly electrophilic and moisture-sensitive, while the ethyl ester is susceptible to hydrolysis under extreme pH.
This guide compares two analytical approaches:
-
Derivatization-HPLC (Recommended): Converts the unstable sulfonyl chloride into a stable sulfonamide for precise quantification.
-
Derivatization-GC-MS: Ideal for structural impurity profiling but requires strict thermal control.
Part 1: The Chemist's Challenge – Reactivity & Stability
The primary failure mode in analyzing this molecule is hydrolysis . In a standard aqueous HPLC mobile phase, the sulfonyl chloride rapidly degrades into the corresponding sulfonic acid. In a GC inlet, thermal stress can cause sulfur dioxide (
Degradation Pathways[1][2][3][4]
-
Path A (Dominant): Hydrolysis of -SO₂Cl
Sulfonic Acid (Fast, pH dependent). -
Path B: Hydrolysis of Ethyl Ester
Carboxylic Acid (Slower, requires catalysis). -
Path C (Artifact): Reaction with Methanol (if used as solvent)
Methyl Sulfonate Ester.
Critical Directive: Avoid using Methanol (MeOH) as a diluent or mobile phase component unless you intend to synthesize the methyl sulfonate derivative. Use Acetonitrile (ACN) or Tetrahydrofuran (THF).
Part 2: Method A – HPLC-UV/MS (The Gold Standard)
Objective: Quantitative assay and process monitoring. Strategy: Pre-column derivatization with a secondary amine (Piperidine). Rationale: Direct analysis is unreliable due to on-column hydrolysis. Converting the -SO₂Cl to a sulfonamide creates a stable species that retains the aromatic chromophore and is stable in aqueous mobile phases.
Experimental Protocol: Piperidine Derivatization
-
Derivatization Reagent: Prepare 1.0 M Piperidine in dry Acetonitrile.
-
Sample Prep:
-
Dissolve 10 mg of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in 1 mL dry ACN.
-
Add 1.5 equivalents of Piperidine solution.
-
Mechanism: The piperidine attacks the sulfur, displacing chloride (HCl is scavenged by excess amine).
-
Allow to stand for 5 minutes at Room Temperature (RT).
-
Quench with 1 mL of 0.1% Formic Acid in Water (neutralizes excess amine).
-
-
Final Concentration: Dilute to 0.1 mg/mL for injection.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area for resolution of the sulfonamide from impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and improves peak shape. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN is non-nucleophilic (unlike MeOH). |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% | Gradients clear polar sulfonic acid residues early. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm (primary); MS (ESI+) | The benzoate ring provides strong UV absorption. |
Part 3: Method B – GC-MS (Structural Confirmation)
Objective: Impurity profiling and volatile byproduct analysis. Strategy: Derivatization with Diethylamine or Dimethylamine. Rationale: The parent sulfonyl chloride is thermally labile. Injecting it directly often leads to "ghost peaks" from thermal degradation in the liner. Derivatization renders it volatile and thermally stable.[1]
Experimental Protocol: Amine Derivatization for GC
-
Reagent: 2M Dimethylamine in THF.
-
Sample Prep:
-
Dissolve 5 mg sample in 1 mL dry Dichloromethane (DCM).
-
Add 200 µL of Dimethylamine reagent.
-
Vortex for 30 seconds.
-
Note: No aqueous quench is needed for GC; inject the organic layer directly (ensure amine excess doesn't overload column, or perform a quick water wash).
-
GC-MS Conditions[6][7][8]
| Parameter | Specification | Rationale |
| Inlet | Split (20:1), 250°C | High split ratio prevents column saturation. |
| Column | 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m | Standard non-polar phase for aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 60°C (1 min) | Rapid ramp preserves integrity of the ester group. |
| MS Source | EI (70 eV), 230°C | Standard library matching. |
| Scan Range | 40–450 m/z | Covers the molecular ion and fragments. |
Part 4: Comparative Analysis & Decision Matrix
Performance Comparison
| Feature | Method A: HPLC (Derivatized) | Method B: GC-MS (Derivatized) | Direct HPLC (Not Recommended) |
| Stability | High (Sulfonamide is stable) | High (Post-derivatization) | Low (Hydrolysis on-column) |
| Sensitivity | Excellent (UV 254nm) | Excellent (EI-MS) | Variable |
| Selectivity | Separates acid/ester variants | Separates volatile impurities | Poor peak shape (tailing) |
| Prep Time | 10 mins | 5 mins | 1 min |
| Primary Use | Quantification (Assay) | Impurity ID | Rough reaction check |
Workflow Visualization
Figure 1: Analytical Decision Matrix. Green paths indicate the recommended robust workflows.
Part 5: Troubleshooting & Artifacts
When analyzing this molecule, three specific "Ghost Peaks" often confuse researchers.
-
The "Minus 36" Peak (GC-MS):
-
The "Plus 14" Peak (HPLC):
-
Observation: A peak eluting later than the parent.
-
Cause: Methyl ester formation. This happens if you dissolved the sample in Methanol.
-
Solution: Switch diluent to Acetonitrile.
-
-
The Broad Front Peak (HPLC):
-
Observation: A broad, tailing peak at the solvent front (
). -
Cause: The sulfonic acid hydrolysis product (highly polar).
-
Solution: This confirms your sample has degraded.
-
Figure 2: Reaction pathways affecting analysis.[1] Red nodes indicate degradation or artifacts; Green indicates the desired analytical derivative.
References
-
Ovid. (2022).[4] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Retrieved from [Link]
-
American Chemical Society (ACS). (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate for the synthesis of specific sulfonamides
Topic: Alternatives to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate for the Synthesis of Bioactive Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Divergence
In medicinal chemistry, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 924859-48-3) has long been a staple building block for introducing the sulfonamide moiety into benzoate-based scaffolds—a pharmacophore common in kinase inhibitors and anti-inflammatory agents.
However, the "sulfonyl chloride standard" suffers from critical liabilities:
-
Hydrolytic Instability: Rapid degradation to the sulfonic acid in the presence of trace moisture.
-
Chemoselectivity Issues: Off-target reactivity with other nucleophiles (e.g., hydroxyls) during complex molecule synthesis.
-
Storage Limitations: Short shelf-life requiring -20°C storage and inert atmosphere handling.
This guide evaluates three superior alternatives that bypass these limitations: SuFEx (Sulfur-Fluoride Exchange) , Palladium-Catalyzed Aminosulfonylation , and Oxidative Sulfinate Coupling . We compare these methods based on stability, atom economy, and reaction scope.
Decision Matrix: Selecting the Right Chemistry
| Feature | Standard Route (Sulfonyl Chloride) | Alternative A: SuFEx (Sulfonyl Fluoride) | Alternative B: Pd-Catalysis (Aminosulfonylation) | Alternative C: Sulfinate (Oxidative Coupling) |
| Reagent | Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | Ethyl 5-(fluorosulfonyl)-2-methylbenzoate | Ethyl 5-bromo-2-methylbenzoate | Sodium 3-(ethoxycarbonyl)-4-methylbenzenesulfinate |
| Stability | Low (t1/2 ~mins/hours in water) | High (t1/2 > weeks in water) | High (Stable Aryl Halide) | Moderate (Hygroscopic solid) |
| Selectivity | Low (Reacts with 1°/2° amines, OH, SH) | High (Reacts only with activated amines/Si) | High (Catalyst controlled) | Moderate (Oxidant compatibility issues) |
| Scope | Limited by functional group tolerance | Excellent for late-stage functionalization | Excellent for library generation | Good for simple amines |
| Throughput | Batch-dependent | High-Throughput Screening (HTS) friendly | Parallel Synthesis friendly | Batch |
Deep Dive: Technical Protocols & Mechanisms
Alternative A: The SuFEx Protocol (Sharpless Methodology)
Why it wins: Sulfonyl fluorides are "sleeping beauties"—stable to water, heat, and chromatography, yet highly reactive when activated by a Lewis base (e.g., DBU) or silyl ethers. This allows for the synthesis of the sulfonamide bond after other sensitive manipulations.
Reagent Synthesis: Instead of buying the unstable chloride, synthesize the stable fluoride from the chloride using KHF₂ or directly from the amine via AISF.
Experimental Protocol:
-
Fluorination (If starting from Chloride):
-
Dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv) in MeCN.
-
Add saturated aq. KHF₂ (2.0 equiv). Stir at RT for 2 h.
-
Result: Quantitative conversion to Ethyl 5-(fluorosulfonyl)-2-methylbenzoate . Isolate via standard extraction; no chromatography needed.
-
-
SuFEx Coupling:
-
To a vial, add Sulfonyl Fluoride (1.0 equiv), Amine (1.2 equiv), and DBU (1.5 equiv) in MeCN.
-
Stir at 60°C for 1-4 h.
-
Purification: Acid wash removes DBU; product often crystallizes or requires minimal silica filtration.
-
Alternative B: Pd-Catalyzed Aminosulfonylation (Willis/DABSO Route)
Why it wins: It completely eliminates the need to handle sulfur-halides. You start from the commercially stable Ethyl 5-bromo-2-methylbenzoate and use a solid SO₂ surrogate (DABSO).
Experimental Protocol:
-
Charge: Ethyl 5-bromo-2-methylbenzoate (1.0 equiv), DABSO (0.6 equiv), Amine (1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (5 mol%), CataCXium A or Xantphos (7.5 mol%), and Cs₂CO₃ (3.0 equiv).
-
Solvent: Dioxane or Toluene (0.2 M).
-
Reaction: Heat to 100°C for 16 h in a sealed tube.
-
Mechanism: Oxidative addition of Pd to Ar-Br → SO₂ insertion → N-nucleophile attack → Reductive elimination.
Visualizing the Strategic Divergence
The following diagram illustrates how to pivot from the traditional unstable pathway to robust modern alternatives.
Caption: Strategic workflow comparing the traditional unstable chlorosulfonyl route against the robust SuFEx and Pd-Catalyzed alternatives.
Critical Analysis & Recommendations
When to use SuFEx (Alt A):
-
If you need to perform Late-Stage Functionalization (LSF) . You can carry the -SO2F group through multiple synthetic steps (e.g., ester hydrolysis, amide coupling at the carboxylate) before reacting it to form the sulfonamide.
-
Validation: Research by the Sharpless lab confirms -SO2F stability in boiling water/dioxane, whereas -SO2Cl degrades instantly [1].
When to use Pd-Catalysis (Alt B):
-
If you are building a Parallel Library . The aryl bromide precursor is generally cheaper and more shelf-stable than any sulfonyl halide. The one-pot nature allows for automated dispensing of diverse amines.
-
Validation: The Willis group demonstrated this method's tolerance for steric bulk, which often fails in direct nucleophilic substitution of sulfonyl chlorides [2].
Safety Note: While Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is corrosive and lachrymatory, the alternatives offer improved safety profiles. However, DABSO releases SO₂ gas upon heating; reactions must be performed in sealed vessels behind blast shields.
References
-
Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Truong, T., & Daugulis, O. (2012). "Directed Functionalization of C-H Bonds: Sulfonylation." Chemical Science (Relevant context on Pd-catalyzed approaches). Link
-
Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). "Pd-Catalyzed Aminosulfonylation of Aryl Halides." Angewandte Chemie. Link
-
Enamine Ltd. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link
-
BenchChem. (2025). "Fluorinated Benzenesulfonyl Chlorides for Researchers." BenchChem Technical Notes. Link
Sources
Comparative study of the synthetic utility of substituted benzoyl chlorides
Introduction: The Electronic & Steric Landscape
Benzoyl chlorides are privileged electrophiles in drug discovery, serving as the primary gateway to benzamides (e.g., antipsychotics like Sulpiride) and aryl ketones (via Friedel-Crafts). However, their utility is not uniform.[1] The substitution pattern on the aromatic ring dictates not only the reaction rate but also the stability of the reagent and the selectivity of the outcome.
This guide moves beyond standard textbook definitions to provide a comparative analysis of electron-deficient (EWG) , electron-rich (EDG) , and sterically hindered benzoyl chlorides. We utilize the Hammett equation as a quantitative framework to predict utility in high-stakes synthesis.
Core Mechanistic Principle
The utility of these reagents is governed by the electrophilicity of the carbonyl carbon. This is an Addition-Elimination mechanism where the formation of the tetrahedral intermediate is typically rate-determining.
Figure 1: The rate-determining step (
Comparative Analysis: Electronic Effects & Reactivity[2]
To objectively compare these reagents, we apply the Hammett Equation (
Table 1: Relative Reactivity & Stability Profile
| Substituent (Para) | Electronic Effect ( | Relative Aminolysis Rate ( | Hydrolytic Stability | Recommended Handling |
| Strong EWG (+0.78) | ~15.0 (Very Fast) | Poor (Hydrolyzes rapidly) | Store <4°C, desiccated. Use immediately. | |
| Weak EWG (+0.23) | ~2.2 (Fast) | Moderate | Standard anhydrous storage. | |
| Hydrogen (-H) | Reference (0.00) | 1.0 (Baseline) | Good | Standard shelf storage. |
| Weak EDG (-0.17) | ~0.6 (Slow) | Very Good | Stable at RT. | |
| Strong EDG (-0.27) | ~0.4 (Very Slow) | Excellent | Requires heating or catalysis (DMAP). |
*Rates are approximate relative values normalized to Benzoyl Chloride (
The "Ortho Effect" Exception
Warning: Ortho-substituted benzoyl chlorides (e.g.,
Experimental Protocols
To ensure reproducibility, we define two standardized protocols. The choice of protocol depends on the reactivity profile identified in Table 1.
Protocol A: High-Reactivity Substrates (EWG-Substituted)
Best for:
-
Preparation: Dissolve the amine (1.0 equiv) in DCM (0.2 M). Add aqueous NaOH (10%, 2.0 equiv).
-
Addition: Cool the biphasic mixture to 0°C. Dissolve the benzoyl chloride (1.1 equiv) in a minimal volume of DCM and add dropwise over 15 minutes.
-
Why? Rapid addition of reactive chlorides leads to localized heating and competitive hydrolysis.
-
-
Reaction: Vigorously stir at 0°C for 30 minutes, then warm to RT.
-
Validation: Monitor by TLC (EtOAc/Hexane).
-
Workup: Separate phases. Wash organic layer with 1M HCl (remove unreacted amine) then sat. NaHCO
(remove benzoic acid byproduct).
Protocol B: Low-Reactivity Substrates (EDG-Substituted)
Best for:
-
Preparation: Dissolve amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous THF or DCM.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Why? DMAP forms a highly reactive
-acylpyridinium intermediate, overcoming the lower electrophilicity of the EDG-substituted carbonyl.
-
-
Addition: Add benzoyl chloride (1.2 equiv) at Room Temperature (RT).
-
Reaction: Heat to reflux (THF) or stir at RT (DCM) for 4–12 hours.
-
Workup: Quench with water. Wash with 1M HCl (critical to remove DMAP and TEA) and brine.
Case Study: Friedel-Crafts Selectivity
When using these reagents for Friedel-Crafts acylation, the trend reverses compared to nucleophilic substitution.
-
EWG-Benzoyl Chlorides (
-NO ): Form destabilized acylium ions. While the parent chloride is reactive, the resulting acylium ion is highly electrophilic but difficult to form. Requires strong Lewis Acids (AlCl , stoichiometric). -
EDG-Benzoyl Chlorides (
-OMe): Form stabilized acylium ions. Easier to generate, but the resulting electrophile is less reactive toward the aromatic substrate.
Workflow Decision Tree:
Figure 2: Optimization of Lewis Acid conditions based on substituent electronics.
References
-
Mechanistic Foundation: Bentley, T. W. (2008). Structural Effects on the Solvolysis of Benzoyl Chlorides. Journal of Organic Chemistry. Link
-
Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Friedel-Crafts Acylation: Olah, G. A., & Kobayashi, S. (1971).[3] Aromatic Substitution.[1][3] XXIX. Friedel-Crafts Acylation of Benzene and Toluene with Substituted Acyl Halides.[3] Journal of the American Chemical Society.[3][4] Link
-
Process Safety: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
As researchers and drug development professionals, our commitment to safety extends beyond the synthesis of novel compounds to their entire lifecycle, including their responsible disposal. Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, a valuable building block, possesses a highly reactive sulfonyl chloride moiety that demands a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound, grounded in established chemical safety principles and regulatory compliance.
Hazard Assessment & Core Principles: The Reactivity of Sulfonyl Chlorides
The primary hazard associated with Ethyl 5-(chlorosulfonyl)-2-methylbenzoate stems from its sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, most notably by water. The reaction with water, or hydrolysis, is often violent and highly exothermic, rapidly producing corrosive and toxic hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][2] Improper disposal, such as direct discharge to a drain, can lead to dangerous gas evolution, corrosion of plumbing, and environmental contamination.[2][3]
The core principle of safe disposal is therefore controlled neutralization . We must first convert the reactive sulfonyl chloride into a stable, non-reactive salt before it can be managed as chemical waste. This guide details the process of quenching the compound through controlled hydrolysis in a basic solution.
Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature of sulfonyl chlorides and the hazardous byproducts of their hydrolysis, a stringent PPE protocol is non-negotiable.[4][5] All handling and disposal procedures must be performed inside a certified chemical fume hood.[6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[4][7][8] | Protects against splashes of the corrosive material and the forceful release of liquids or gases during a potential runaway reaction. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Prevents direct skin contact, which can cause severe chemical burns.[1] |
| Body Protection | A chemical-resistant laboratory coat or apron.[4][5] | Protects skin and personal clothing from potential splashes and spills. |
| Respiratory Protection | All operations must be conducted within a certified chemical fume hood.[6] | Prevents inhalation of toxic and corrosive vapors, particularly HCl gas generated during neutralization.[2][4] |
Step-by-Step Neutralization Protocol (Quenching)
This protocol describes the conversion of residual Ethyl 5-(chlorosulfonyl)-2-methylbenzoate into a stable and water-soluble sulfonate salt. This procedure should be performed on waste streams, such as reaction residues or contaminated solvents, before they are consolidated into a final hazardous waste container.
Experimental Protocol: Quenching of Sulfonyl Chloride Waste
A. Preparation
-
Don PPE: Equip yourself with the full PPE detailed in the table above.
-
Prepare the Quenching Solution: In a flask or beaker of appropriate size (at least 5-10 times the volume of the waste to be quenched), prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Place this container in an ice-water bath and add a magnetic stir bar.
-
Position Equipment: Place the ice bath with the quenching solution on a magnetic stir plate inside a chemical fume hood. Begin vigorous stirring.
B. Execution 4. Slow Addition: Using a dropping funnel or a pipette, add the waste material containing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate to the cold, stirring sodium bicarbonate solution dropwise and very slowly .[10]
- Rationale: The reaction is exothermic.[8][11] Slow addition into a cold solution is critical to control the reaction rate and dissipate the generated heat, preventing a violent reaction or boiling.[8][10] Vigorous stirring ensures immediate mixing and neutralization of the generated acids.[10]
- Monitor the Reaction: Observe the reaction closely. You may see gas evolution (CO₂ from the neutralization of acid by bicarbonate). If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the mixture to cool before proceeding.
- Complete the Quench: Once all the waste has been added, allow the mixture to stir in the ice bath for an additional 30-60 minutes.[10] This ensures that the hydrolysis reaction goes to completion.
C. Verification 7. Check pH: Remove the flask from the ice bath and allow it to warm to room temperature. Using a pH strip or a calibrated pH meter, check the pH of the solution. The pH should be neutral or slightly basic (pH > 7). 8. Acidify if Necessary (for pH check only): If the solution is still strongly basic, you can add a small amount of dilute acid (e.g., 1M HCl) to bring the pH closer to neutral. If you need to acidify to check for unreacted material (not recommended for routine disposal), do so with extreme caution as it could cause the evolution of any dissolved CO₂. The primary goal for disposal is a confirmed basic or neutral pH.
Waste Segregation and Final Disposal
Once the neutralization is complete and verified, the resulting aqueous solution is no longer reactive. However, it is still considered chemical waste and must be disposed of in accordance with institutional and national regulations.[12][13]
-
Container Selection: Choose a chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy, that is in good condition and has a secure, leak-proof cap.[12][14]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[13][15] The label must also list the full chemical names of all contents, including water, sodium ethyl 5-(sulfonate)-2-methylbenzoate, sodium chloride, any residual sodium bicarbonate, and any solvents present in the original waste stream.[14][15] Do not use chemical formulas or abbreviations.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14][15] This area should be away from incompatible materials and inspected weekly for any signs of leakage.[14][15]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed waste disposal company.[3][16]
Emergency Procedures: Spill Management
In the event of a spill of un-neutralized Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, immediate and correct action is crucial to prevent injury and contain the hazard.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[17][18]
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.[19]
-
Containment (for trained personnel only):
-
Ensure you are wearing full PPE.
-
If the material is flammable, remove all ignition sources.[19]
-
Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or cat litter.[2][20] Work from the outside of the spill inward to prevent spreading.[18]
-
CRITICAL: DO NOT use water or combustible materials like paper towels to clean up the initial spill , as this will trigger a violent reaction.[2][21]
-
-
Cleanup & Disposal:
-
Carefully scoop the contaminated absorbent material into a durable, sealable container (e.g., a heavy-duty plastic bag or a pail).[18][22]
-
Label the container as "Hazardous Waste: Spill Debris containing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate" and list all components.[18]
-
Once the bulk material is removed, decontaminate the spill surface with a mild detergent and water, and collect this cleaning residue as hazardous waste as well.[18][20]
-
Contact your EH&S office for pickup of the spill debris.
-
Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper handling and disposal of waste containing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Caption: Decision workflow for neutralizing and disposing of sulfonyl chloride waste.
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A Researcher's Guide to the Safe Handling of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
For professionals in the fast-paced world of pharmaceutical research and development, the safe and efficient handling of reactive chemical intermediates is paramount. Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, a key sulfonyl chloride derivative, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards, primarily stemming from its reactivity, particularly with water and other nucleophiles. This guide provides essential, experience-driven insights and procedural guidance for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks: A Proactive Approach to Safety
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a corrosive compound that can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of its vapors or dust can irritate the nose, throat, and lungs.[1][2] The primary danger associated with sulfonyl chlorides is their vigorous and exothermic reaction with water, which produces corrosive hydrochloric acid and sulfuric acid.[3][4] This reactivity extends to other protic solvents and nucleophiles, such as alcohols and amines.[5][6] Therefore, all handling procedures must be designed to rigorously exclude moisture.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with Ethyl 5-(chlorosulfonyl)-2-methylbenzoate. The following table outlines the minimum required PPE, along with specifications to ensure adequate protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides full protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers chemical resistance. Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | Flame-retardant laboratory coat | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation or if the fume hood is not available, a NIOSH-approved respirator with an acid gas cartridge is necessary. | A fume hood provides primary containment. A respirator is a crucial secondary measure. |
Safe Handling and Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Handling Environment:
-
Work Area: All manipulations involving Ethyl 5-(chlorosulfonyl)-2-methylbenzoate must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3][7][8]
-
Inert Atmosphere: When handling the compound, especially for extended periods or at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent reaction with atmospheric moisture.
3.2. Weighing and Transfer:
-
Container Inspection: Before use, visually inspect the container for any signs of damage or corrosion.
-
Inert Transfer: If possible, perform transfers within a glove box or under a stream of inert gas.
-
Spatula and Glassware: Use clean, dry spatulas and glassware. Avoid any contact with water or other incompatible materials.[2][4][8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
4.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3]
4.2. Spill Management Workflow:
The following diagram outlines the procedural flow for managing a spill of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Caption: Workflow for handling a chemical spill.
Waste Disposal: A Responsible Conclusion to Your Experiment
Proper disposal of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate and any contaminated materials is a critical final step.
5.1. Quenching Unused Reagent:
-
Warning: Never add water directly to the sulfonyl chloride.[2][8]
-
Procedure: Slowly and cautiously add the unused Ethyl 5-(chlorosulfonyl)-2-methylbenzoate to a stirred, ice-cold solution of sodium bicarbonate or another weak base. The reaction is exothermic and will release gas, so ensure adequate ventilation and perform the procedure in a fume hood.
5.2. Disposal of Contaminated Materials:
-
All contaminated materials, including empty containers, absorbent materials from spills, and disposable PPE, must be collected in a clearly labeled, sealed container.[1]
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1]
By integrating these safety protocols and procedural guidelines into your laboratory workflow, you can confidently and safely utilize Ethyl 5-(chlorosulfonyl)-2-methylbenzoate in your research endeavors, fostering a culture of safety and scientific excellence.
References
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. NJ.gov. Retrieved from [Link]
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S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride. Sdfine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZENE SULFONYL CHLORIDE. NJ.gov. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 924859-48-3 | ethyl 5-(chlorosulfonyl)-2-methylbenzoate. Retrieved from [Link]
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Saint Mary's University. (2014, April 11). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
